3-(2-Methoxyethyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-5-3-7-2-4-8-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFLASNDSQYPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-58-4 | |
| Record name | 3-(2-methoxyethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-(2-Methoxyethyl)pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 3-(2-Methoxyethyl)pyrrolidine is a substituted heterocyclic amine belonging to the pyrrolidine class of compounds. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs due to its favorable physicochemical properties and versatile synthetic accessibility.[1][2][3] This guide provides a comprehensive overview of the core molecular properties of this compound, discusses general yet powerful synthetic strategies for its preparation, outlines standard characterization protocols, and contextualizes its relevance for researchers and professionals in drug development.
Core Molecular and Physical Properties
This compound is defined by its five-membered saturated nitrogen heterocycle functionalized with a methoxyethyl side chain at the 3-position. Its fundamental properties are crucial for its application in chemical synthesis and for predicting its behavior in biological systems.
The molecular formula for this compound is C7H15NO .[4][5] It has a molecular weight of 129.20 g/mol .[4] These foundational data are the basis for all stoichiometric calculations and analytical interpretations.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C7H15NO | PubChem[4][5] |
| Molecular Weight | 129.20 g/mol | PubChem[4] |
| CAS Number | 1220035-58-4 | PubChem[4] |
| Monoisotopic Mass | 129.115364102 Da | PubChem[4] |
| SMILES | COCCC1CCNC1 | PubChem[4] |
| Predicted XLogP | 0.4 | PubChem[4] |
The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry
The significance of this compound is best understood by examining the role of its core pyrrolidine structure in drug design. The five-membered, non-planar ring offers a distinct three-dimensional geometry that allows for a more effective exploration of pharmacophore space compared to flat, aromatic systems.[2]
Key Attributes of the Pyrrolidine Scaffold:
-
Improved Physicochemical Properties: The incorporation of a pyrrolidine motif can enhance aqueous solubility and modulate other key properties of a drug candidate.[6]
-
Hydrogen Bonding Capabilities: The secondary amine within the pyrrolidine ring acts as a hydrogen bond donor, while the nitrogen atom can also serve as a hydrogen bond acceptor, enabling critical interactions with biological targets like proteins and enzymes.[6]
-
Stereochemical Complexity: The sp3-hybridized carbons of the ring are chiral centers, allowing for the creation of stereoisomers with potentially distinct biological activities and selectivities.[2]
-
Proven Clinical Success: The pyrrolidine moiety is a structural component in more than 20 FDA-approved drugs, including treatments for diabetes (e.g., Mitiglinide) and neurological disorders (e.g., Procyclidine), demonstrating its clinical and commercial validity.[1]
Caption: Key pharmacophoric features of the pyrrolidine scaffold.
Synthetic Strategies for Substituted Pyrrolidines
While a specific, peer-reviewed synthesis for this compound is not prominently documented, its structure is accessible through well-established and robust methodologies for constructing substituted pyrrolidines. The choice of synthetic route depends on the availability of starting materials, desired stereochemical control, and scalability.
General Synthetic Workflow
A typical synthetic campaign for a target like this compound follows a logical progression from reaction design to final product validation.
Caption: A generalized workflow for chemical synthesis and validation.
Key Synthetic Methodologies
1. [3+2] Dipolar Cycloaddition: This is a powerful and atom-economic method for constructing the five-membered pyrrolidine ring.[7] It typically involves the reaction of an azomethine ylide with an electron-deficient alkene.[1]
-
Causality: This approach is favored for its ability to rapidly build molecular complexity and control the formation of up to four new stereogenic centers in a single step.[7] The regioselectivity and diastereoselectivity can often be controlled by the choice of catalyst, solvent, and substituents on the reactants.
2. N-Heterocyclization of Primary Amines with Diols: Iridium-catalyzed "borrowing hydrogen" or hydrogen autotransfer reactions provide an efficient route to N-heterocycles.[8] This method can form pyrrolidines by reacting a primary amine with a 1,4-diol.
-
Causality: This strategy is highly efficient as it often generates water as the only byproduct. The use of a catalyst allows the reaction to proceed under milder conditions than traditional methods requiring harsh dehydrating agents.
Characterization and Analytical Protocols
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in any synthetic workflow. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of the target compound.
Methodology:
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid.
-
Scientist's Insight: ESI is a soft ionization technique ideal for polar molecules like amines. The addition of formic acid promotes protonation, favoring the formation of the [M+H]⁺ ion, which is often the most abundant and easily interpretable peak.
-
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.
-
Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a range of m/z 50-500.
-
Data Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺.
Predicted Mass Spectrometry Data:
| Adduct Ion | Formula | Predicted m/z |
| [M+H]⁺ | [C7H16NO]⁺ | 130.12265 |
| [M+Na]⁺ | [C7H15NNaO]⁺ | 152.10459 |
| [M+K]⁺ | [C7H15KNO]⁺ | 168.07853 |
| Data sourced from predicted values on PubChemLite.[5] |
Protocol: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the precise chemical structure by mapping the proton and carbon environments.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the dry, purified product in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Scientist's Insight: CDCl₃ is a common choice for many organic molecules. If the N-H proton signal is of particular interest and exchanges with residual water, Deuterium Oxide (D₂O) could be used, though it would cause the N-H and any other exchangeable protons to disappear from the spectrum.
-
-
¹H NMR Acquisition: Acquire a proton spectrum. Key signals to expect would include a singlet for the methoxy (-OCH₃) protons, multiplets for the pyrrolidine ring protons, and multiplets for the ethyl chain protons. The integration of these signals should correspond to the number of protons in each environment (3H, 2H, etc.).
-
¹³C NMR Acquisition: Acquire a carbon spectrum (often proton-decoupled). This will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts will indicate the type of carbon (e.g., aliphatic, next to an oxygen or nitrogen).
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards that require appropriate safety precautions.[4]
| Hazard Class | GHS Code | Description |
| Flammable Liquids | H227 | Combustible liquid |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage | H318 | Causes serious eye damage |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
| Data sourced from PubChem.[4] |
Self-Validating Safety Protocol: All handling of this compound must be conducted in a well-ventilated chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles. The compound should be stored away from heat, sparks, and open flames.
References
-
PubChem. This compound | C7H15NO . National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C7H15NO) . Université du Luxembourg. [Link]
-
PubChem. 3-(Methoxymethyl)pyrrolidine | C6H13NO . National Center for Biotechnology Information. [Link]
-
PubChemLite. 3-(2-methoxyethyl)pyrrolidin-2-one (C7H13NO2) . Université du Luxembourg. [Link]
-
Wikipedia. Pyrrolidine . Wikimedia Foundation. [Link]
-
Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules. [Link]
- Google Patents.
-
ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022 . [Link]
-
Bower, J. F., et al. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams . PMC. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis . [Link]
-
Poyraz, S., et al. Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers in Pharmacology. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H15NO | CID 53409233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
Technical Whitepaper: 3-(2-Methoxyethyl)pyrrolidine (CAS 1220035-58-4) – Synthesis, Identification, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently evaluate aliphatic heterocycles for their utility in rational drug design. 3-(2-Methoxyethyl)pyrrolidine (CAS: 1220035-58-4)[1] is a highly versatile building block that combines the classic basic pharmacophore of a pyrrolidine ring with a flexible, hydrogen-bond-accepting methoxyethyl side chain. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and integration into medicinal chemistry workflows.
Physicochemical Profiling & Identification
Understanding the baseline properties of a building block is critical for predicting its behavior in biological systems. The methoxyethyl substitution provides a calculated XLogP3 of 0.4, striking an optimal balance between aqueous solubility and lipophilicity[2].
Quantitative Data Summary
| Property | Value | Source / Rationale |
| IUPAC Name | This compound | Standard nomenclature[2] |
| CAS Number | 1220035-58-4 | Primary identifier[1] |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | Ideal low-MW fragment[2] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Facilitates membrane permeability[2] |
| H-Bond Donors / Acceptors | 1 / 2 | Modulates target protein interactions[2] |
| Hazard Classification | Flam. Liq. 4, Skin Irrit. 2, Eye Dam. 1 | Requires standard PPE and fume hood[2] |
Structural Rationale in Medicinal Chemistry
In drug development, the incorporation of this compound is rarely arbitrary. The causality behind selecting this specific moiety relies on three mechanistic pillars:
-
pKa Modulation: The secondary amine acts as a basic center capable of forming salt bridges with acidic residues (e.g., Asp, Glu) in target binding pockets, such as G-protein coupled receptors (GPCRs) or kinases.
-
Desolvation Penalty Reduction: Compared to a hydroxyl-terminated chain, the terminal methoxy ether removes a hydrogen-bond donor. This lowers the desolvation penalty when the molecule transitions from an aqueous environment into a lipophilic binding pocket, thereby improving binding affinity.
-
Metabolic Stability: The ether linkage is generally more resistant to Phase II glucuronidation compared to free alcohols, extending the biological half-life of the resulting lead compound.
Synthetic Methodologies
When commercial sourcing is limited, this compound can be synthesized from commercially available 3-pyrrolidineethanol. The workflow requires precise functional group management to prevent unwanted side reactions.
Synthetic workflow for this compound via protection and O-alkylation.
Protocol 1: Step-by-Step Synthesis & Self-Validation
-
Step 1: Amine Protection (Causality: Preventing N-alkylation)
-
Action: Dissolve 3-pyrrolidineethanol in dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of Triethylamine (TEA).
-
Mechanism: The secondary amine is highly nucleophilic. Without masking, N-methylation would outcompete O-methylation. TEA acts as a proton scavenger to drive the carbamate formation to completion.
-
-
Step 2: Etherification (Causality: Nucleophilic Substitution)
-
Action: Dissolve the N-Boc protected intermediate in anhydrous Tetrahydrofuran (THF) at 0°C. Slowly add 1.5 equivalents of Sodium Hydride (NaH), followed by 1.2 equivalents of Methyl Iodide (MeI).
-
Mechanism: NaH deprotonates the primary alcohol to form a highly reactive alkoxide. The alkoxide subsequently attacks the electrophilic carbon of MeI via an Sₙ2 mechanism to yield the methoxy ether.
-
-
Step 3: Deprotection & Self-Validation (Causality: Revealing the Pharmacophore)
-
Action: Treat the intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM at room temperature for 2 hours.
-
Validation: To ensure the protocol is a self-validating system, perform LC-MS analysis of the crude mixture. The disappearance of the [M+H]⁺ peak at m/z 230.3 (Boc-protected) and the emergence of a sharp peak at m/z 130.2 confirms complete conversion to the target amine[2].
-
Application Workflow: Amide Coupling
The most common application for this compound is its use as a nucleophile in amide coupling reactions to append the pyrrolidine moiety to a core scaffold.
Integration of this compound in drug discovery via amide coupling.
Protocol 2: Standardized Amide Coupling
-
Step 1: Carboxylic Acid Activation
-
Action: In a dry vial, dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA is chosen because its steric bulk makes it non-nucleophilic, ensuring it deprotonates the acid without competing with the pyrrolidine for the electrophilic center.
-
-
Step 2: Amine Conjugation
-
Action: Add 1.1 eq of this compound to the activated mixture. Stir at room temperature for 2-4 hours.
-
Causality: The unhindered secondary nitrogen of the pyrrolidine rapidly attacks the active ester. The methoxyethyl tail remains chemically inert under these conditions, ensuring no side-reactions occur and preserving its structural integrity for target binding.
-
References
-
PubChem . "this compound | C7H15NO | CID 53409233 - Chemical and Physical Properties, Safety and Hazards." National Center for Biotechnology Information. Available at:[Link]
Sources
Solubility Profile of 3-(2-Methoxyethyl)pyrrolidine in Organic Solvents: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Methoxyethyl)pyrrolidine, a substituted pyrrolidine of significant interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in the drug discovery pipeline—from synthesis and purification to formulation and bioavailability—this document synthesizes theoretical principles with actionable experimental protocols. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a predictive framework based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven methodologies for researchers to quantitatively determine its solubility in a diverse range of organic solvents, ensuring a self-validating system for experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this versatile chemical entity.
Introduction: The Significance of this compound in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and natural alkaloids.[1][2] Its prevalence is due to its ability to introduce a three-dimensional, sp3-hybridized scaffold, which can enhance binding affinity and selectivity for biological targets.[3] Substituted pyrrolidines, such as this compound, offer nuanced modifications to this core structure, allowing for the fine-tuning of physicochemical properties like lipophilicity, basicity, and, critically, solubility.
This compound (C7H15NO) is a cyclic secondary amine with a molecular weight of 129.20 g/mol .[4] Its structure, featuring a polar pyrrolidine ring, a hydrogen bond-accepting ether linkage, and a secondary amine capable of hydrogen bonding, suggests a complex and versatile solubility profile. A thorough understanding of this profile is paramount for its effective utilization in synthetic chemistry and formulation development.[5]
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[6] The molecular structure of this compound allows for a range of interactions, including hydrogen bonding (via the N-H group and oxygen atom), dipole-dipole interactions, and London dispersion forces.
Key Physicochemical Properties: [4]
| Property | Value |
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.20 g/mol |
| XLogP3 | 0.4 |
| Hydrogen Bond Donors | 1 (amine N-H) |
| Hydrogen Bond Acceptors | 2 (amine N, ether O) |
The positive XLogP3 value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates a capacity for interaction with polar solvents. Based on these characteristics, a predicted solubility profile in common organic solvents is presented below.
Table 1: Predicted Solubility of this compound in Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The pyrrolidine nitrogen and ether oxygen can act as hydrogen bond acceptors, while the N-H group can donate a hydrogen bond, interacting favorably with the hydroxyl groups of alcohols.[5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The compound's polarity and ability to participate in dipole-dipole interactions suggest strong solvation in these solvents. |
| Nonpolar Aprotic | Toluene, Dichloromethane (DCM), Diethyl Ether | Moderate to High | The ethyl and pyrrolidine aliphatic portions contribute to van der Waals interactions, promoting solubility in solvents of moderate to low polarity. |
| Nonpolar | Hexanes, Heptane | Low to Moderate | The polar amine and ether functional groups limit solubility in highly nonpolar, aliphatic solvents. Increased hydrophobic character from the alkyl chain allows for some solubility. |
Experimental Determination of Solubility: Protocols and Workflows
To move from prediction to quantitative data, rigorous experimental determination is essential. The following protocols provide robust methods for assessing the solubility of this compound.
Qualitative Solubility Testing
This initial screening method provides a rapid assessment of solubility in various solvents and is crucial for classifying the compound's general behavior.[7][8]
Objective: To qualitatively determine the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., water, methanol, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of this compound to a test tube.
-
Add 1 mL of the selected solvent in 0.25 mL increments.
-
After each addition, vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
Classify the solubility as:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: No apparent dissolution of the solid.
-
Quantitative Solubility Determination (Gravimetric "Shake-Flask" Method)
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]
Objective: To quantitatively determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a temperature-controlled shaker (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
-
Solvent Evaporation: Carefully evaporate the solvent from the flask using a rotary evaporator or by placing it in a vacuum oven at a temperature below the compound's boiling point.[10]
-
Mass Determination: Once the solvent is fully removed, reweigh the flask to determine the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved compound / Volume of solvent aliquot) * 100
Caption: Workflow for determining equilibrium solubility.
Advanced Solubility Assessment Techniques
For high-throughput screening in drug discovery, more advanced techniques are often employed.[11]
-
HPLC-Based Methods: A saturated solution is prepared and filtered, and the concentration of the solute in the filtrate is determined by High-Performance Liquid Chromatography (HPLC) against a standard curve. This method is highly accurate and requires only a small amount of material.
-
UV/Vis Spectroscopy: Similar to HPLC methods, the concentration of the compound in a saturated solution can be determined using a UV/Vis spectrophotometer if the compound has a suitable chromophore. A calibration curve is required.
Caption: Key factors influencing the solubility of the compound.
Conclusion and Future Directions
This compound is a compound with a promising and adaptable solubility profile, making it a valuable building block in drug development. Its amphiphilic nature—possessing both polar functional groups and a nonpolar hydrocarbon backbone—predicts its solubility across a wide spectrum of organic solvents. This guide provides both a theoretical framework for understanding this behavior and the practical, step-by-step protocols necessary for its empirical validation. The provided methodologies for solubility determination are robust and can be readily implemented in a standard laboratory setting. For drug development professionals, a thorough and quantitative understanding of this compound's solubility is not merely academic; it is a critical step in unlocking its full therapeutic potential, from optimizing reaction conditions to designing effective delivery systems.
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- This compound | C7H15NO | CID 53409233 - PubChem. (n.d.).
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
- A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents - Benchchem. (n.d.).
- An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents - Benchchem. (n.d.).
- Solubility test for Organic Compounds. (2024, September 24).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Solubility - Chemistry Online @ UTSC. (n.d.).
- 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433 - PubChem. (n.d.).
- Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.).
- Solubility of Organic Compounds - Chemistry. (2023, August 31).
- Application of Bicyclic Pyrrolidine in Drug Development - BLDpharm. (n.d.).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17).
- Pyrrolidine - Wikipedia. (n.d.).
- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5).
- The Solubility Profile of 3-(2-Cyclohexylethyl)piperidine in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
- In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethyl)-1-methylpyrrolidine - Benchchem. (n.d.).
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH. (n.d.).
- Pyrrolidine, 3-methyl- - the NIST WebBook. (n.d.).
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H15NO | CID 53409233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.ws [chem.ws]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lifechemicals.com [lifechemicals.com]
Technical Whitepaper: Basicity Profile and pKa Determination of 3-(2-Methoxyethyl)pyrrolidine
Executive Summary
This technical guide provides a comprehensive analysis of the acid-dissociation constant (pKa) of 3-(2-Methoxyethyl)pyrrolidine , a secondary amine building block frequently employed in medicinal chemistry for kinase inhibitors and GPCR ligands.
While the unsubstituted pyrrolidine ring exhibits a pKa of approximately 11.27 , the introduction of the 2-methoxyethyl side chain introduces a distal electron-withdrawing inductive effect. Based on Structure-Activity Relationship (SAR) principles and Hammett substituent constants, the pKa of this compound is calculated to lie within the 10.8 – 11.1 range.
This document details the theoretical justification for this shift, outlines the "Gold Standard" potentiometric titration protocol for experimental verification, and analyzes the critical biological implications of this basicity, specifically regarding lysosomal trapping and phospholipidosis .
Structural Analysis & Theoretical pKa Derivation
To accurately estimate the pKa without direct experimental data, we must analyze the electronic environment of the basic nitrogen center relative to the parent compound.
The Inductive Effect ( )
The basicity of the pyrrolidine nitrogen is governed by the availability of its lone pair. Electron-donating groups (EDGs) increase basicity (raise pKa), while electron-withdrawing groups (EWGs) decrease basicity (lower pKa).
-
Parent Scaffold: Pyrrolidine (pKa
11.27).[1][2] -
Substituent: 2-Methoxyethyl group (
). -
Mechanism: The ether oxygen is electronegative, exerting a negative inductive effect (
). However, this effect attenuates rapidly with distance (transmission through -bonds).
Distance-Dependent Attenuation
In 3-methoxypyrrolidine , the oxygen is directly attached to the ring carbon (C3), resulting in a significant pKa drop to
-
Path of Induction:
Visualizing the Electronic Influence
Caption: Schematic representation of the inductive effect transmission. The ethyl spacer dampens the electron withdrawal from the oxygen, resulting in a minor reduction in basicity compared to the parent ring.
Experimental Protocol: Potentiometric Titration
For high-precision determination of pKa values > 10, potentiometric titration is the industry standard. Optical methods (UV-Vis) are unsuitable here as the molecule lacks a pH-sensitive chromophore near the ionization center.
Materials & Reagents[3]
-
Analyte: >98% pure this compound (free base or HCl salt).
-
Titrant: 0.1 M HCl (standardized) or 0.1 M NaOH (carbonate-free).
-
Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).
-
Inert Gas: Argon or Nitrogen (High Purity) to prevent
absorption.
Detailed Workflow
Step 1: System Preparation
-
Calibrate the glass pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01).
-
Thermostat the titration vessel to
. -
Purge the vessel with Argon for 10 minutes to remove dissolved
(essential for alkaline pKa determination).
Step 2: Sample Preparation
-
Weigh
3-5 mg of the compound. -
Dissolve in 20 mL of 0.15 M KCl solution.
-
Note: If the compound is the free base, add a known excess of HCl to protonate it fully (starting pH < 3).
Step 3: Titration
-
Titrate with 0.1 M NaOH (carbonate-free) using a micro-burette (0.5 µL increments near equivalence point).
-
Record potential (mV) and pH after stabilization (drift < 0.5 mV/min).
-
Continue titration until pH > 12.5.
Step 4: Data Processing (Bjerrum Plot)
Calculate
Protocol Logic Map
Caption: Workflow for potentiometric pKa determination. The Argon purge is critical for accurate measurement of basic amines to prevent carbonate formation which skews high-pH data.
Biological Implications in Drug Discovery[4][5]
The pKa of this compound (~11.0) places it firmly in the category of strong bases . This has specific consequences for its behavior in biological systems.
Lysosomal Trapping
Lysosomes are acidic organelles (pH ~4.5 - 5.0). Lipophilic amines with pKa > 8.0 can freely cross the lysosomal membrane in their neutral form but become protonated and trapped inside.
-
Cytosol (pH 7.4): The compound exists in equilibrium (
). A small fraction is neutral ( ) and permeates the membrane. -
Lysosome (pH 5.0): The compound is instantly protonated (
). The cationic form cannot cross the membrane back to the cytosol. -
Result: Accumulation of the drug up to 1000-fold vs. plasma concentration.
Risk Assessment Table:
| Parameter | Value for this compound | Implication |
| pKa | ~11.0 (High) | >99.9% Ionized at lysosomal pH. Strong trapping driver. |
| LogP | ~0.4 (Low/Moderate) | Moderate lipophilicity reduces entry rate but trapping persists. |
| Vd (Volume of Dist.) | Likely High | Trapping leads to high tissue distribution (Lung/Liver). |
hERG Channel Inhibition
High pKa secondary amines are a structural alert for hERG potassium channel inhibition, which can lead to QT prolongation (cardiotoxicity). The protonated nitrogen often forms a cation-
Mitigation Strategy: If this motif causes hERG issues, consider:
-
Adding an electron-withdrawing group (fluorine) to the pyrrolidine ring to lower pKa < 8.0.
-
Converting the amine to an amide (neutralizes basicity completely).
References
-
PubChem Compound Summary. "Pyrrolidine" (CID 31268) and "this compound" (Structure Search). National Center for Biotechnology Information. Available at: [Link]
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for parent pyrrolidine pKa = 11.27).[1][2]
-
Halliwell, R. F., et al. (2013). "Lysosomal sequestration (trapping) of lipophilic amine drugs."[3][4][5] Xenobiotica. Available at: [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Potentiometric Titration Protocols).[6]
-
Smith, D. A., et al. (2001). "Volume of Distribution and Lysosomal Trapping."[3] Drug Metabolism and Disposition. Available at: [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.aocs.org [library.aocs.org]
A Technical Guide to the Thermodynamic Properties of Methoxyethyl-Substituted Pyrrolidines: A Framework for Drug Discovery and Development
Foreword: The Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational flexibility and ability to participate in key hydrogen bonding interactions make it a valuable component in the design of ligands for a wide array of biological targets. The introduction of a methoxyethyl substituent onto the pyrrolidine core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, polarity, and metabolic stability—all critical parameters in drug development.[3] A thorough understanding of the thermodynamic properties of these substituted pyrrolidines is therefore paramount for predicting their behavior in biological systems and for optimizing their journey from a promising lead compound to a viable therapeutic agent.
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and predict the key thermodynamic properties of methoxyethyl-substituted pyrrolidines. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.
The Significance of Thermodynamic Properties in Drug Development
The thermodynamic profile of a drug candidate governs its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target protein.[4] Key thermodynamic parameters provide invaluable insights:
-
Vapor Pressure: Influences the compound's volatility, which is a critical consideration for formulation, storage, and handling. While many drug-like molecules have low vapor pressure, this property is fundamental to understanding phase transitions.
-
Enthalpy of Vaporization (ΔHvap): The energy required to transform a substance from a liquid to a gaseous state. It is a measure of the strength of intermolecular forces in the liquid phase.[5][6]
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a specific amount. Heat capacity data is crucial for calculating other thermodynamic functions like enthalpy and entropy over a range of temperatures.[7]
-
Phase Behavior (Melting Point, Enthalpy of Fusion): Dictates the solid-state properties of a drug, impacting its solubility, dissolution rate, and bioavailability. For pyrrolidinium-based ionic liquids, which share structural similarities, phase transitions are extensively studied to determine their operational temperature range.[8][9][10][11]
-
Solubility: A critical determinant of a drug's absorption and bioavailability. The thermodynamics of solvation govern how readily a compound dissolves in a given solvent, including physiological fluids.
A comprehensive evaluation of these properties early in the drug discovery pipeline can significantly de-risk a project and guide the selection of candidates with optimal pharmacological profiles.[4]
Experimental Determination of Thermodynamic Properties
The precise measurement of thermodynamic properties is the bedrock of any physicochemical characterization. The following section details robust, self-validating experimental protocols.
Sample Synthesis and Purity Assessment
The journey to understanding thermodynamic properties begins with the synthesis of the target methoxyethyl-substituted pyrrolidine. Common synthetic routes involve the functionalization of a pre-existing pyrrolidine ring or the cyclization of acyclic precursors.[12]
Illustrative Synthetic Approach: A common method could involve the N-alkylation of pyrrolidine with 2-bromoethyl methyl ether.
dot
Caption: General scheme for the synthesis of N-(2-methoxyethyl)pyrrolidine.
Crucially, high purity of the synthesized compound is essential for accurate thermodynamic measurements. Standard purification techniques such as distillation or column chromatography should be employed, followed by a rigorous purity assessment using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify trace impurities.
-
Karl Fischer Titration: To determine the water content, as even small amounts of water can significantly affect thermodynamic measurements.
Calorimetric Techniques
Differential Scanning Calorimetry (DSC): This is a cornerstone technique for determining thermal properties.[13] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified methoxyethyl-substituted pyrrolidine into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected melting point.
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan to analyze the thermal history-independent properties.
-
-
Data Analysis:
-
Melting Point (Tm): Determined from the onset or peak of the endothermic melting transition.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.
-
Heat Capacity (Cp): Can be determined from the shift in the baseline of the heat flow signal.[7]
-
dot
Caption: Workflow for determining thermal properties using DSC.
Isothermal Titration Calorimetry (ITC): While primarily used for measuring binding affinities, ITC can also be adapted to measure heats of mixing and solvation, providing insights into the intermolecular interactions between the pyrrolidine derivative and a solvent.[4]
Vapor Pressure and Enthalpy of Vaporization Measurement
Static or Ebulliometric Methods: These are classical and highly accurate methods for determining vapor pressure at different temperatures.[14]
Experimental Protocol for the Static Method:
-
A degassed sample of the methoxyethyl-substituted pyrrolidine is introduced into a thermostatted vessel connected to a pressure transducer.
-
The sample is heated to a specific temperature, and the system is allowed to reach equilibrium.
-
The equilibrium vapor pressure is recorded.
-
This process is repeated at several temperatures.
-
The enthalpy of vaporization can then be determined from the slope of the line when plotting the natural logarithm of the vapor pressure versus the inverse of the temperature (Clausius-Clapeyron equation).
For compounds with very low vapor pressures, more specialized techniques like Knudsen effusion or thermogravimetric analysis (TGA) may be required.
Computational Prediction of Thermodynamic Properties
In parallel with experimental measurements, computational chemistry offers a powerful and cost-effective means to predict and understand the thermodynamic properties of molecules.[15][16] These methods are particularly valuable for screening large numbers of candidate molecules before committing to synthesis.[17][18]
Quantum Mechanical (QM) Calculations
QM methods, such as Density Functional Theory (DFT), can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic energies.[16] These fundamental properties can then be used to calculate thermodynamic parameters in the ideal gas state.
Workflow for QM-based Thermodynamic Property Prediction:
-
Conformational Search: Identify the low-energy conformers of the methoxyethyl-substituted pyrrolidine. The flexibility of the methoxyethyl chain and the puckering of the pyrrolidine ring necessitate a thorough conformational analysis.
-
Geometry Optimization and Frequency Calculation: For each stable conformer, perform a geometry optimization followed by a vibrational frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy, thermal corrections to enthalpy, and entropy. These values, combined with the electronic energy, allow for the calculation of the standard enthalpy of formation, heat capacity, and entropy in the gas phase.
dot
Caption: Workflow for quantum mechanical prediction of thermodynamic properties.
Molecular Dynamics (MD) Simulations
MD simulations model the time-dependent behavior of a molecular system, providing a dynamic picture of intermolecular interactions.[15] By simulating a condensed phase (liquid) of the methoxyethyl-substituted pyrrolidine, one can directly calculate properties like density and enthalpy of vaporization.
Protocol for MD Simulation to Determine Enthalpy of Vaporization:
-
System Setup: Create a simulation box containing a large number of the pyrrolidine molecules.
-
Force Field Parameterization: Select an appropriate force field (e.g., OPLS, AMBER) to describe the inter- and intramolecular interactions.
-
Equilibration: Run the simulation for a sufficient time to allow the system to reach thermal equilibrium at the desired temperature and pressure.
-
Production Run: Continue the simulation and collect data on the system's energy and volume.
-
Calculation of ΔHvap: The enthalpy of vaporization can be calculated using the following relationship: ΔHvap = Egas - Eliquid + RT where Egas is the average potential energy of a single molecule in the gas phase (calculated separately) and Eliquid is the average potential energy per molecule in the liquid phase simulation.
Data Summary and Interpretation
To facilitate the comparison and application of the obtained data, a structured summary is essential.
Table 1: Key Thermodynamic Properties of Pyrrolidine and Representative Derivatives
| Property | Pyrrolidine (Parent Compound) | N-Methylpyrrolidone (NMP) | Expected Trend for Methoxyethyl-Substituted Pyrrolidines |
| Molecular Weight ( g/mol ) | 71.12[5] | 99.13[19] | Higher than pyrrolidine |
| Boiling Point (°C) | 87-88[1] | 202[20] | Significantly higher than pyrrolidine |
| Melting Point (°C) | -63[1] | -24[20] | Variable, dependent on packing efficiency |
| Vapor Pressure @ 25°C (kPa) | ~10 | 0.039[20] | Lower than pyrrolidine |
| Enthalpy of Vaporization (kJ/mol) | 36.9 (at boiling point)[6] | 51.9 | Higher than pyrrolidine |
| Liquid Heat Capacity (J/mol·K) | ~150 (estimated) | 171.4 | Higher than pyrrolidine |
Note: Data for methoxyethyl-substituted pyrrolidines is to be determined experimentally and computationally. The trend is an educated prediction based on the increase in molecular weight and intermolecular forces.
The addition of the methoxyethyl group is expected to increase the molecular weight and the potential for dipole-dipole interactions and weak hydrogen bonding. This will likely lead to a lower vapor pressure and a higher enthalpy of vaporization compared to the parent pyrrolidine. The increased number of atoms and vibrational modes will also result in a higher heat capacity.
Conclusion and Future Outlook
A comprehensive understanding of the thermodynamic properties of methoxyethyl-substituted pyrrolidines is a critical enabler for their successful application in drug discovery. The integrated approach of experimental measurement and computational prediction outlined in this guide provides a robust framework for obtaining reliable data. This data, in turn, empowers medicinal chemists to make informed decisions in the design and optimization of novel therapeutics with improved efficacy and developability. As computational methods continue to increase in accuracy and experimental techniques become more automated, the routine characterization of these fundamental properties will become an indispensable part of the drug development workflow.
References
- Domańska, U., & Marciniak, A. (2009). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids.
- Domańska, U., & Marciniak, A. (2025, October 16). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids.
- Fiveable. (n.d.).
- Kato, R., & Gmehling, J. (2025, October 28). Phase Behavior of Imidazolium-, Pyrrolidinium-, Pyridinium-, and Piperidinium-Based Ionic Liquid + Phosphonium-Based Ionic Liquid Binary Mixtures with a Common Anion.
- Triolo, A., et al. (2025, August 7). Phase Behavior and Ionic Conductivity in Lithium Bis(trifluoromethanesulfonyl)imide-Doped Ionic Liquids of the Pyrrolidinium Cation and Bis(trifluoromethanesulfonyl)imide Anion.
- Nakamura, N., et al. (2024, October 17). Phase transition and ionic conductivity of pyrrolidinium-based ionic plastic crystals with magnesium salts. Bulletin of the Chemical Society of Japan.
- Decherchi, S., & Cavalli, A. (2020, October 2).
- Mancini, G., et al. (2013). Synthesis and physicochemical characterization of pyrrolidinium based surfactants. Journal of Colloid and Interface Science, 392, 263-270.
- Zhang, Y. (2024, June 13). Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Journal of Molecular Structure.
- University of Illinois Chicago. (n.d.). Thermodynamic Property Measurement/Modeling.
- Chodera, J. D., & Mobley, D. L. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 6(9), 965-984.
- Decherchi, S., & Cavalli, A. (2020, May 28).
- Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1).
- ResearchGate. (n.d.). Summary of data on heat capacity of pyrrolidinium and piperidinium ILs.
- Yoshida, K., & Matubayasi, N. (2022, December 15). Study of phase equilibria and thermodynamic properties of liquid mixtures using the integral equation theory. The Journal of Chemical Physics.
- NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook.
- McCullough, J. P., et al. (1957). Pyrrolidine: chemical thermodynamic properties between 0 and 1500/sup 0/K. Effect of pseudorotation, and an unusual thermal anomaly in the liquid state. Journal of the American Chemical Society, 79(21), 5611-5615.
- Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4).
- ResearchGate. (n.d.).
- NOAA. (n.d.). N-METHYL-2-PYRROLIDONE. In CAMEO Chemicals.
- Universidad de Burgos. (n.d.). Volumetric Properties of Fluids.
- Li, Z., et al. (2026, February 25). Experimental Thermophysical Properties and Temperature Dependence of Four Non-Ionic Deep Eutectic Solvents.
- McCullough, J. P., et al. (1957). Pyrrolidine: Chemical Thermodynamic Properties between 0 and 1500°K.; Effect of Pseudorotation; and an Unusual Thermal Anomaly in the Liquid State1. Journal of the American Chemical Society, 79(21), 5611-5615.
- Ali, E., et al. (2023, February 23). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. Molecules, 28(5), 2154.
- PubChem. (n.d.). 3-(2-Methoxyethyl)pyrrolidine.
- ICSC. (n.d.). ICSC 0513 - N-METHYL-2-PYRROLIDONE.
- Verevkin, S. P., et al. (2025, August 5). Thermochemistry of the pyridinium- and pyrrolidinium-based ionic liquids.
- Wikipedia. (n.d.). Pyrrolidine.
- PubChem. (n.d.). N-methyl-2-pyrrolidone.
- Horti, F., et al. (2002, June 20). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849.
- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
- Occupational Safety and Health Administration. (2021, January 5). N-METHYL-2-PYRROLIDINONE.
- Benchchem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
- El-Subbagh, H. I., et al. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Islamic Academy of Sciences, 3(3), 180-184.
- Iwamura, T., et al. (2011, December 1). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7062-7066.
- Echegoyen, L., et al. (2005). Synthesis and characterization of the first trimetallic nitride templated pyrrolidino endohedral metallofullerenes.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine (CAS 123-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Pyrrolidine [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermodynamic Property Measurement/Modeling | Thermodynamic Properties Facility [egr.msu.edu]
- 15. fiveable.me [fiveable.me]
- 16. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cris.unibo.it [cris.unibo.it]
- 19. N-METHYL-2-PYRROLIDONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. ICSC 0513 - N-METHYL-2-PYRROLIDONE [chemicalsafety.ilo.org]
Safety data sheet (SDS) for 3-(2-Methoxyethyl)pyrrolidine
An In-depth Technical Guide to the Safe Handling of 3-(2-Methoxyethyl)pyrrolidine
Introduction: A Proactive Approach to Chemical Safety
As a Senior Application Scientist, my experience has shown that true laboratory safety transcends mere compliance with a checklist. It is a mindset rooted in a deep, mechanistic understanding of the materials we handle. This guide is designed for researchers, scientists, and drug development professionals who work with this compound (CAS No. 1220035-58-4). We will move beyond the standard Safety Data Sheet (SDS) format to build a comprehensive operational protocol. Our objective is not just to list hazards but to understand their implications and to engineer robust, self-validating workflows that ensure safety at every stage of research and development.
This document is structured to provide a logical flow from hazard identification to emergency response, empowering you to handle this compound with the confidence that comes from expert preparation.
Section 1: Core Compound Identity and Physicochemical Characteristics
A foundational understanding of a compound's physical and chemical properties is the first step in a robust risk assessment. These characteristics dictate its behavior under various laboratory conditions.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1220035-58-4 | PubChem[1] |
| Molecular Formula | C₇H₁₅NO | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| GHS Signal Word | Danger | PubChem[1] |
Note: Data on appearance, boiling point, and density are not consistently available in public databases and should be confirmed via the supplier-specific Certificate of Analysis.
Section 2: Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) provides a universally understood language for chemical hazards. For this compound, the classifications demand a high degree of caution and specific handling protocols.[1]
-
H227: Combustible liquid.
-
Scientific Insight: This classification (Flammable Liquids, Category 4) indicates that the liquid requires some degree of preheating to emit enough vapors to form an ignitable mixture with air.[1] While not as volatile as highly flammable liquids (e.g., diethyl ether), it poses a significant fire risk when near hot plates, ovens, or other common laboratory heat sources.[2][3] Vapors are often heavier than air and can accumulate, traveling to a distant ignition source and flashing back.[4]
-
-
H315: Causes skin irritation.
-
Scientific Insight: This is a Category 2 classification.[1] As a substituted amine, the compound is alkaline and can disrupt the skin's lipid barrier, leading to irritation, redness, and dermatitis upon prolonged or repeated contact. This is a reversible condition, but it underscores the need for diligent prevention of skin exposure.
-
-
H318: Causes serious eye damage.
-
Scientific Insight: This Category 1 classification is the most severe hazard associated with this compound and is a critical control point in all handling procedures.[1] It signifies a risk of irreversible or serious damage, including corneal injury or blindness, from a single splash. Unlike simple irritation, this damage may not be reversible. This necessitates a non-negotiable policy of stringent eye and face protection.
-
-
H335: May cause respiratory irritation.
-
Scientific Insight: This indicates that inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to symptoms like coughing and shortness of breath.[1] While single, low-level exposure might be transient, chronic exposure can lead to more significant respiratory issues. This hazard dictates that the compound must be handled in a well-ventilated area, preferably a chemical fume hood.
-
Section 3: Proactive Risk Management and Handling Protocols
A proactive safety strategy is built on a hierarchy of controls, prioritizing engineering solutions before relying on personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The causality here is simple: to prevent exposure, we must contain the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood. This is the primary engineering control to mitigate the respiratory irritation hazard (H335).[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the unlikely event of a small leak outside of the fume hood.[6]
-
Emergency Stations: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.[7][8] This is a critical support system for the severe eye damage risk (H318).
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for good engineering controls but is a mandatory final barrier between the researcher and the chemical.[9][10]
| Protection Type | Specific Recommendations | Rationale and Causality |
| Eye/Face Protection | Chemical splash goggles AND a full-face shield.[5][7] | Goggles provide a seal around the eyes to protect from splashes. A face shield is mandatory due to the H318 "Causes serious eye damage" classification. It protects the entire face from direct splashes during transfers or when working with reactions under pressure. |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 4-8 mils).[2][9] | These materials offer good resistance to a broad range of chemicals, including amines. Crucially, inspect gloves for tears or pinholes before each use. Remove and replace gloves immediately if contamination is suspected. For prolonged contact, consult the glove manufacturer's compatibility data. |
| Body Protection | Flame-retardant laboratory coat. | A flame-retardant coat (e.g., Nomex or treated cotton) is essential due to the H227 "Combustible liquid" classification. Standard polyester or poly-cotton coats can melt and adhere to the skin in a fire, worsening injuries.[3] |
| Footwear | Closed-toe shoes made of a non-porous material. | This is a standard laboratory practice to protect feet from spills. |
Storage and Incompatibility
Proper storage is a critical, passive safety measure.
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive and combustible liquids.[6][8] Keep containers away from heat, sparks, and open flames.[4][11]
-
Container: Keep the container tightly closed to prevent the escape of vapors and potential contamination.[3]
-
Incompatible Materials: As an amine, this compound is a base. Store it separately from:
-
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Can cause a violent, exothermic neutralization reaction.
-
Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates): Can create a fire or explosion hazard.[4]
-
The following diagram illustrates a comprehensive workflow for safely handling this compound, integrating risk assessment and control measures at each step.
Caption: A logical workflow for handling hazardous chemicals.
Section 4: Reactive Measures and Emergency Response
Even with the best preparation, the potential for accidents exists. A well-rehearsed emergency plan is a critical safety net.
First Aid: Immediate and Decisive Action
The response to any exposure must be immediate. All laboratory personnel should be trained in these procedures.
-
Eye Contact (Highest Priority):
-
Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[8][11][12]
-
Remove contact lenses, if present and easy to do so, after the first 5 minutes.
-
Seek immediate medical attention without delay. This is non-negotiable due to the H318 classification.
-
-
Skin Contact:
-
Inhalation:
-
Move the affected person to fresh air immediately.[13]
-
If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should administer artificial respiration.
-
Seek medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting. This can cause the corrosive material to damage the esophagus a second time.
-
Rinse the mouth with water and have the person drink one or two glasses of water to dilute the chemical.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
-
Accidental Release Measures
A swift and correct response can prevent a minor spill from becoming a major incident.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but do not open windows if it compromises fume hood containment.
-
Eliminate Ignition Sources: Turn off all nearby hot plates, stir plates, and other potential ignition sources due to the H227 classification.[4]
-
Contain the Spill: Wearing full PPE, cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[4][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent (e.g., a mild soap and water solution), and dispose of cleaning materials as hazardous waste.
The following decision tree provides a clear guide for responding to a chemical spill.
Caption: A decision tree for chemical spill response.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][14] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[4]
-
Specific Hazards: Combustion will produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4] Vapors may form explosive mixtures with air.[14]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).
Section 5: Waste Disposal and Environmental Considerations
All chemical waste must be handled in a way that ensures the safety of personnel and protects the environment.
-
Classification: this compound and any materials contaminated with it (e.g., absorbent from a spill, used gloves) must be treated as hazardous waste.
-
Collection: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its specific hazards—combustibility, skin irritation, respiratory irritation, and, most critically, the potential for severe eye damage. By implementing the engineering controls, PPE, and procedural workflows outlined in this guide, researchers can effectively mitigate these risks. This proactive, knowledge-based approach to safety is the cornerstone of responsible and successful scientific innovation.
References
-
National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 53409233. [Link]
-
Ryonet Corporation. "SAFETY DATA SHEET (GHS) - sgreen Stuff". [Link]
-
DIPLOMATA COMERCIAL. "How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide". [Link]
-
Örebro University. "Emergency procedures - Security information". [Link]
-
Loba Chemie. "PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet". [Link]
-
International Enviroguard. "Flammable and Combustible Liquids Safety Measures and PPE". [Link]
-
DENIOS. "Managing Corrosive Substances: Safety Protocols for Businesses". [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. "Flammable Liquids". [Link]
-
New Jersey Department of Health. "Hazard Summary - Pyrrolidine". [Link]
-
Labogens Fine Chem Industry. "PYRROLIDINE FOR SYNTHESIS MSDS". [Link]
-
SafetyCulture. "Essential PPE for Protection Against Liquid Chemicals". [Link]
-
Storemasta. "Personal Protective Equipment (PPE) For Flammable Liquids". [Link]
-
HSE Training. "Working Safely With Corrosives". [Link]
Sources
- 1. This compound | C7H15NO | CID 53409233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. int-enviroguard.com [int-enviroguard.com]
- 3. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. nj.gov [nj.gov]
- 5. umdearborn.edu [umdearborn.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. Working Safely With Corrosives - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. fishersci.es [fishersci.es]
- 12. 3518025.app.netsuite.com [3518025.app.netsuite.com]
- 13. Emergency procedures - Security information - Örebro University [oru.se]
- 14. labogens.com [labogens.com]
Chiral centers and stereochemistry of 3-(2-Methoxyethyl)pyrrolidine
An In-Depth Technical Guide to the Chiral Centers and Stereochemistry of 3-(2-Methoxyethyl)pyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its three-dimensional structure and potential for stereoisomerism are critical determinants of pharmacological activity. This guide provides a comprehensive technical overview of the stereochemistry of this compound, a substituted pyrrolidine with significant potential as a building block in drug discovery. We delve into the fundamental principles of its chirality, present detailed protocols for the separation and absolute configuration determination of its enantiomers, and discuss strategies for enantioselective synthesis. This document is intended to serve as a practical resource for scientists engaged in the design, synthesis, and characterization of novel chiral molecules.
Introduction: The Significance of Chirality in Pyrrolidine Scaffolds
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern pharmacology.[4] Its prevalence in natural products and synthetic drugs underscores its importance.[4][5][6][7] The introduction of substituents onto the pyrrolidine ring can generate one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profoundly different biological activities, including efficacy, toxicity, and metabolic profiles.[8] Therefore, the ability to synthesize, separate, and definitively characterize the stereoisomers of a drug candidate is paramount in drug development.
This compound (Figure 1) possesses a single stereocenter at the C-3 position of the pyrrolidine ring, giving rise to a pair of enantiomers: (R)-3-(2-Methoxyethyl)pyrrolidine and (S)-3-(2-Methoxyethyl)pyrrolidine. The precise spatial arrangement of the 2-methoxyethyl group dictates how the molecule interacts with its biological target, making stereochemical control and analysis a critical aspect of its application.
Figure 1: Chemical structures of the (R) and (S) enantiomers of this compound.
Analytical Strategies for Stereochemical Determination
The definitive assignment of stereochemistry requires robust analytical techniques capable of differentiating between enantiomers. For this compound, a secondary amine, the primary methods involve chiral chromatography for separation and quantitation, and NMR spectroscopy with chiral derivatizing agents for determining absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold-standard technique for separating enantiomers and determining enantiomeric excess (e.e.). The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[8] Polysaccharide-based CSPs are particularly effective for the resolution of a wide range of chiral compounds, including amines.[8]
Causality of Method Selection: The choice of a polysaccharide-based CSP (e.g., Chiralcel® series) is based on its proven broad applicability and the multiple chiral recognition mechanisms it offers, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For a secondary amine like this compound, derivatization with a suitable agent (e.g., to form a carbamate) can enhance interactions with the CSP and improve resolution.[9] This derivatization step introduces a chromophore, aiding in UV detection, and provides a more rigid structure that often leads to better chiral recognition.
Experimental Protocol: Chiral HPLC Analysis of N-Benzoyl-3-(2-Methoxyethyl)pyrrolidine
-
Derivatization: a. Dissolve 10 mg of racemic this compound in 1 mL of dichloromethane. b. Add 1.2 equivalents of triethylamine, followed by 1.1 equivalents of benzoyl chloride dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2 hours. d. Quench the reaction with saturated sodium bicarbonate solution, extract the organic layer, dry over sodium sulfate, and concentrate under reduced pressure to yield N-benzoyl-3-(2-Methoxyethyl)pyrrolidine.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (or equivalent polysaccharide-based column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined empirically.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
-
-
Procedure & System Suitability: a. Prepare a standard solution (approx. 1 mg/mL) of the derivatized racemic analyte in the mobile phase. b. Inject the standard solution to confirm the separation of the two enantiomers. c. The system is deemed suitable when the resolution between the two enantiomeric peaks is greater than 1.5. d. Prepare and inject the test sample solution to determine the enantiomeric ratio.
Data Presentation: Expected Chromatographic Data
| Parameter | Value |
| Retention Time (Enantiomer 1) | ~8.5 min |
| Retention Time (Enantiomer 2) | ~10.2 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (e.e.) | Calculated as `( |
NMR Spectroscopy for Absolute Configuration
While chiral HPLC separates enantiomers, it does not inherently assign the absolute configuration (R or S). For this, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (CDA) is a powerful technique.[] The Mosher's acid method is a classic and reliable approach for determining the absolute configuration of chiral alcohols and amines.[][11]
Causality of Method Selection: Reacting the chiral amine with both enantiomers of a CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), creates a pair of diastereomers.[12] These diastereomers have distinct NMR spectra, and the differences in chemical shifts (Δδ) of protons near the chiral center can be systematically analyzed to deduce the absolute configuration of the original amine.[11][12] This method is self-validating as it relies on a predictable model of diastereomeric interactions.
Figure 2: A comprehensive workflow for the stereochemical analysis of this compound.
Experimental Protocol: Preparation of Mosher's Amides and NMR Analysis
-
Amide Formation (Prepare two separate reactions): a. To a solution of 5 mg of enantiomerically enriched this compound in 0.5 mL of pyridine-d5 in an NMR tube, add 1.1 equivalents of (R)-MTPA-Cl. b. In a separate NMR tube, repeat the procedure using (S)-MTPA-Cl. c. Allow both reactions to proceed at room temperature for 4-6 hours or until completion is confirmed by ¹H NMR.
-
NMR Data Acquisition: a. Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric samples. b. Carefully assign the proton signals for the groups flanking the C-3 stereocenter.
-
Data Analysis: a. Calculate the chemical shift differences: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA amide and δR is the chemical shift for the same proton in the (R)-MTPA amide. b. According to the established Mosher model for amides, protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ. c. By mapping the signs of Δδ onto the molecule's conformation, the absolute configuration can be assigned.
Strategies for Enantioselective Synthesis
Accessing enantiomerically pure this compound is crucial for its use in drug development. Enantioselective synthesis can be broadly approached in two ways: by starting from a chiral precursor (a "chiral pool" approach) or by using an asymmetric catalyst to induce chirality.
Chiral Pool Synthesis
One of the most common methods for synthesizing chiral pyrrolidine derivatives is to start with a readily available, enantiopure building block like (S)-proline or its derivatives.[5][6]
Causality of Strategy: This approach leverages the pre-existing stereocenter of the starting material to control the stereochemistry of the final product. The synthesis of 3-substituted pyrrolidines often involves the functionalization of proline at the 3-position.[13] This strategy is reliable and often high-yielding, as the key chiral-inducing step is provided by nature.
Asymmetric Catalysis
Asymmetric catalysis offers a more flexible and atom-economical approach. Methods like the palladium-catalyzed asymmetric [3+2] cycloaddition of imines or the intramolecular hydroamination of alkenes can produce chiral pyrrolidines with high enantioselectivity.[14][15]
Causality of Strategy: In these reactions, a chiral ligand complexed to a metal catalyst creates a chiral environment around the reacting substrates. This forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other, resulting in an enantiomerically enriched product.[14] For instance, an intramolecular hydroamination of a suitably designed amino-alkene precursor could be catalyzed by a chiral Brønsted acid to form the pyrrolidine ring with high stereocontrol.[14]
Figure 3: Key strategies for the enantioselective synthesis of the target molecule.
Conclusion and Future Outlook
The stereochemical integrity of this compound is a critical quality attribute that profoundly influences its potential as a pharmaceutical building block. This guide has outlined a robust, multi-pronged strategy for its stereochemical analysis, grounded in established principles of chiral separation and absolute configuration determination. The detailed protocols for chiral HPLC and NMR spectroscopy provide a practical framework for researchers. Furthermore, the discussion of enantioselective synthesis strategies highlights viable pathways for accessing the single enantiomers required for advanced drug development programs. As the demand for structurally complex and stereochemically pure drug candidates continues to grow, a thorough understanding and application of these principles will remain essential for innovation in medicinal chemistry.
References
- HPLC-based method for determination of absolute configuration of alpha-chiral amines. Vertex AI Search.
- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
- A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
- This compound | C7H15NO | CID 53409233. PubChem.
- Determination Techniques for Absolute Configuration of Chiral Compound.
- Absolute Configurational Assignments of Secondary Amines by CD-Sensitive Dimeric Zinc Porphyrin Host. Columbia University.
- SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. Chemistry of Heterocyclic Compounds.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Regio- and Stereospecific Synthesis of C‑3 Functionalized Proline Derivatives by Palladium C
- Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)
- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.
- Recent insights about pyrrolidine core skeletons in pharmacology.
Sources
- 1. enamine.net [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rua.ua.es [rua.ua.es]
- 5. SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. columbia.edu [columbia.edu]
- 12. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
A Technical Guide to the Stereoisomers of 3-(2-Methoxyethyl)pyrrolidine: (R) vs. (S) as Chiral Building Blocks in Drug Discovery
Abstract: In the landscape of modern medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its pharmacological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), frequently exhibit profound differences in efficacy, metabolism, and toxicity. This guide provides a detailed technical examination of (R)- and (S)-3-(2-Methoxyethyl)pyrrolidine, a pair of chiral synthons increasingly utilized in the construction of complex pharmaceutical agents. Rather than possessing inherent biological activity themselves, their principal value—and their core difference—lies in their role as stereochemically-defined building blocks. We will dissect their physicochemical properties, their application in enantioselective synthesis, and the essential analytical methods for ensuring stereochemical purity, providing researchers and drug development professionals with a comprehensive framework for their strategic application.
The Imperative of Chirality in Drug Development
Chirality is a fundamental property of many drug molecules, where a single stereocenter can dictate the therapeutic outcome. The interaction between a drug and its biological target (e.g., an enzyme or receptor) is a highly specific three-dimensional event. As biological targets are themselves chiral, they can differentiate between the enantiomers of a drug, often leading to one being active while the other is inactive or, in some cases, responsible for adverse effects.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often advantageous for target binding.[1] Consequently, the synthesis of enantiomerically pure substituted pyrrolidines is a critical task in drug discovery.[3] The enantiomers (R)- and (S)-3-(2-Methoxyethyl)pyrrolidine represent key chiral building blocks used to impart specific stereochemistry into a final active pharmaceutical ingredient (API).[4][5]
Physicochemical Properties: A Tale of Sameness and Opposition
Enantiomers share identical physical properties in an achiral environment. Their boiling points, densities, and solubilities are the same, making their separation from a racemic mixture a significant challenge. The key distinguishing physical property is their interaction with plane-polarized light.
| Property | (R)-3-(2-Methoxyethyl)pyrrolidine | (S)-3-(2-Methoxyethyl)pyrrolidine | Racemic 3-(2-Methoxyethyl)pyrrolidine |
| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol | 129.20 g/mol | 129.20 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Data typically reported for racemate |
| Density | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Data typically reported for racemate |
| Optical Rotation | Equal in magnitude, opposite in sign to (S) | Equal in magnitude, opposite in sign to (R) | 0° (optically inactive) |
Note: Specific optical rotation values for the pure enantiomers are not widely reported in public literature, as they are primarily used as intermediates.
The Core Difference: Application in Asymmetric Synthesis
The fundamental distinction between the (R) and (S) enantiomers lies in the defined, three-dimensional orientation of the 2-methoxyethyl group relative to the pyrrolidine ring. When used as a starting material, this pre-defined stereocenter is incorporated into a larger molecule, directly influencing the stereochemistry of the final product.
A medicinal chemist's choice between the (R) or (S) enantiomer is a deliberate design decision to control the final architecture of the API, ensuring the correct "fit" for its biological target.
Caption: Divergent synthetic pathways using (R) and (S) enantiomers.
Experimental Protocols: Synthesis, Resolution, and Analysis
Representative Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
Since these molecules are often prepared as a racemic mixture, chiral resolution is a critical step to isolate the desired enantiomer. This classic technique exploits the fact that diastereomers have different physical properties.
Principle: Reacting a racemic amine with a single enantiomer of a chiral acid creates a mixture of two diastereomeric salts. Due to their different crystal packing energies and solubilities, one salt will preferentially crystallize, allowing for separation.
Step-by-Step Methodology:
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent such as ethanol or isopropanol.
-
Add Resolving Agent: Add 0.5 to 1.0 equivalents of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) to the solution. Gentle warming may be required to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C. The less soluble diastereomeric salt will precipitate. The rate of cooling is critical; slow cooling promotes the formation of well-defined, pure crystals.
-
Isolation: Collect the crystals via vacuum filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt, enriched in the opposite enantiomer.
-
Liberation of Free Amine: Dissolve the isolated crystals in water and treat with a base (e.g., 2M NaOH) until the pH is >11 to neutralize the chiral acid and liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine into an organic solvent like dichloromethane or ethyl acetate.
-
Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The enantiomeric excess (e.e.) of the product must be determined by a validated chiral analytical method (see section 4.2).
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Representative Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity of a sample. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, resulting in different retention times.
Principle: The CSP creates a chiral environment within the column. As the enantiomers pass through, they form transient, non-covalent diastereomeric complexes with the CSP. The difference in stability of these complexes leads to one enantiomer being retained longer than the other.
Step-by-Step Methodology for Method Development:
-
Column Selection: Choose an appropriate chiral column. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are highly versatile and a common starting point for amines.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting gradient is 90:10.
-
Additive: For amines, peak shape is often poor due to interaction with residual silanols on the silica support. Add a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or butylamine, to the mobile phase to improve peak symmetry.
-
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the equilibrated column. Monitor the elution profile with a UV detector (amines typically absorb at low wavelengths, e.g., 210-220 nm) or a more universal detector like a Charged Aerosol Detector (CAD) if UV response is poor.
-
Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution (Rs) and retention times. Increasing the alcohol content generally decreases retention time.
-
Quantification: Once baseline separation is achieved, the enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Conclusion
The critical difference between (R)- and (S)-3-(2-Methoxyethyl)pyrrolidine is not found in a divergent pharmacology of the molecules themselves, but in their function as stereochemically-defined structural units. For the drug development professional, they are not the final product, but the starting point for building chirality into a complex API. The selection of the (R) or (S) enantiomer is a foundational decision in the synthetic strategy that dictates the absolute stereochemistry of the final drug candidate, thereby profoundly influencing its interaction with its biological target. Mastery of their synthesis, resolution, and analysis is therefore a crucial capability in the pursuit of stereochemically pure, and thus safer and more effective, therapeutics.
References
-
Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]
-
Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53409233, this compound. [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
-
ACS Publications. (2023, July 10). Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry. [Link]
-
RSC Publishing. (2015). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Catalysis Science & Technology. [Link]
-
Buchler GmbH. Chiral Building Blocks. [Link]
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
Methodological & Application
Application Note: Strategies and Protocols for Amide Coupling with 3-(2-Methoxyethyl)pyrrolidine
Introduction
The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of countless pharmaceuticals, natural products, and peptides.[1][2] Its formation, typically via the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2][3][4] While conceptually straightforward, the practical execution of amide coupling requires careful consideration of reagents and conditions to achieve high yields, minimize side reactions, and preserve stereochemical integrity.[4][5]
This guide provides a detailed exploration of amide coupling strategies specifically tailored for 3-(2-Methoxyethyl)pyrrolidine, a valuable secondary amine building block in synthetic chemistry.[6] As a secondary amine, its reactivity can differ from primary amines, sometimes presenting challenges such as steric hindrance. This document offers field-proven protocols, explains the mechanistic rationale behind procedural choices, and provides a comparative framework to empower researchers to select the optimal conditions for their specific synthetic goals.
Foundational Principles of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, requiring conditions often detrimental to complex molecules. Therefore, the reaction is almost universally mediated by "coupling reagents" that activate the carboxylic acid.
The general principle involves two stages:
-
Activation: The carboxylic acid reacts with a coupling reagent to convert the hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an active ester, O-acylisourea, or acid anhydride).[4]
-
Aminolysis: The amine nucleophile, in this case, this compound, attacks the activated carbonyl carbon, displacing the leaving group to form the stable amide bond.
The choice of activating agent is critical and dictates the reaction's efficiency, speed, and cleanliness.
Recommended Coupling Protocols
Two primary classes of coupling reagents have proven robust and versatile: carbodiimides and uronium/aminium salts. Below are detailed protocols for each, optimized for secondary amines like this compound.
Protocol A: Carbodiimide-Mediated Coupling with EDC and HOBt
This is a classic, widely used, and cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as the resulting urea byproduct can be removed with an aqueous wash.[7] The additive 1-Hydroxybenzotriazole (HOBt) is crucial for suppressing side reactions, such as the formation of a stable N-acylurea byproduct, and minimizing racemization if chiral carboxylic acids are used.[7][8]
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to rearrangement into an unreactive N-acylurea.[7] HOBt acts as an acyl shuttle, rapidly trapping the O-acylisourea to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to a cleaner and more efficient reaction.[3][8]
Detailed Experimental Protocol: EDC/HOBt Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~0.1-0.5 M).
-
Addition of Amine and Additive: Add this compound (1.0-1.2 eq) followed by HOBt (1.0-1.2 eq).
-
Scientist's Note: Using a slight excess of the amine can help drive the reaction to completion, especially if the carboxylic acid is particularly valuable. HOBt is used stoichiometrically to ensure efficient trapping of the O-acylisourea intermediate.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Scientist's Note: Cooling is critical as the initial activation with EDC can be exothermic. This step helps control the reaction rate and minimize potential side reactions.[7]
-
-
Activation: Add EDC•HCl (1.2-1.5 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Base Addition: If the carboxylic acid and amine are used as their salt forms (e.g., HCl or TFA salts), a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq) should be added to liberate the free amine and neutralize the EDC hydrochloride. Add the base slowly at 0 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: a. Dilute the reaction mixture with the reaction solvent (e.g., DCM or Ethyl Acetate). b. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and finally with brine.[9]
-
Scientist's Note: The water-soluble nature of the EDC-urea byproduct means it is largely removed during these aqueous washes.[7]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Protocol B: Uronium/Aminium Salt-Based Coupling with HATU
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation coupling reagent known for its high efficiency, fast reaction rates, and ability to couple sterically hindered substrates with minimal racemization.[10][11][12] It is often the reagent of choice for challenging couplings.
Mechanism of Action: In the presence of a base, the carboxylic acid is deprotonated to a carboxylate. This carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. The HOAt anion, which is part of the HATU structure, then rapidly attacks this intermediate to generate a highly reactive OAt-active ester and tetramethylurea.[11][13] The pyridine nitrogen in the HOAt moiety is believed to facilitate the subsequent aminolysis via a hydrogen-bonded transition state, accelerating the reaction.[11]
Detailed Experimental Protocol: HATU Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF, ~0.1-0.5 M).
-
Pre-activation: Add HATU (1.1-1.2 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), dropwise to the mixture. Stir at room temperature for 15-30 minutes.
-
Scientist's Note: This "pre-activation" step ensures the formation of the OAt-active ester before the amine is introduced. The base deprotonates the carboxylic acid, allowing it to react with HATU.[13][14] Two equivalents of base are typically required: one to deprotonate the carboxylic acid and one to neutralize the protonated HOAt released during the reaction.
-
-
Amine Addition: Add a solution of this compound (1.0-1.1 eq) in a small amount of the reaction solvent to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Scientist's Note: HATU-mediated reactions are often significantly faster than those using carbodiimides.[11]
-
-
Monitoring: Track the reaction progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer extensively with water or a 5% LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Scientist's Note: The byproducts of the HATU reaction, tetramethylurea and HOAt, are water-soluble and are removed during the aqueous work-up.[14]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.
Comparative Analysis & Optimization
The choice between EDC/HOBt and HATU often depends on the specific substrates, project budget, and desired reaction efficiency.
| Parameter | EDC/HOBt Protocol | HATU Protocol |
| Coupling Reagent | EDC•HCl | HATU |
| Additive | HOBt (Required) | None (HOAt is integral) |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.2 : 2-3 | 1 : 1.1 : 1.1 : 2-3 |
| Typical Solvents | DCM, DMF | DMF, NMP |
| Temperature | 0 °C to Room Temp | Room Temperature |
| Typical Reaction Time | 12-24 hours | 2-6 hours |
| Pros | Cost-effective, readily available, water-soluble byproducts.[7] | High efficiency, fast, excellent for hindered substrates, low racemization.[11][12] |
| Cons | Slower reaction times, potential for N-acylurea side product, HOBt has safety concerns (explosive when anhydrous).[7] | Higher cost, generates stoichiometric amounts of tetramethylurea and HOAt byproducts. |
Troubleshooting Common Issues
-
Low or No Yield:
-
Side Product Formation (N-acylurea with EDC):
-
Cause: The O-acylisourea intermediate is rearranging before being intercepted by the amine. This is common with less nucleophilic or sterically hindered amines.[7][9]
-
Solution: Ensure HOBt is used in stoichiometric amounts. Consider switching to HATU, as the OAt-ester is less prone to side reactions.
-
-
Difficulty in Purification:
-
Cause: Byproducts co-eluting with the desired product.
-
Solution: For EDC reactions, ensure a thorough aqueous work-up to remove the urea byproduct. For HATU reactions, extensive washing with water or LiCl solution is key to removing DMF and water-soluble byproducts.
-
Visualizing the Mechanisms and Workflow
Reaction Mechanisms
Caption: Mechanism of HATU mediated amide coupling.
Experimental Workflow
Caption: General experimental workflow for amide coupling.
Conclusion
The successful synthesis of amides from this compound is readily achievable with modern coupling reagents. For routine transformations where cost is a consideration, the well-established EDC/HOBt protocol provides a reliable route. For more challenging substrates, sterically hindered acids, or when reaction time is critical, the superior efficiency of HATU justifies its use, consistently delivering clean products in high yields. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and effectively incorporate this valuable pyrrolidine building block into their synthetic targets.
References
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]
-
HATU - Wikipedia. Wikipedia. Available at: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Vankayalapati, H., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Isidro-Llobet, A., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Miller, O. K., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Available at: [Link]
-
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science. Available at: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]
-
EDC-HOBt Amide coupling workup help. Reddit. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Uphill battles in amide couplings. amphoteros. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
-
Imyanitov, N. S. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Wang, H., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
De Kimpe, N., & D'hooghe, M. (2012). 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. In Targets in Heterocyclic Systems. Italian Society of Chemistry. Available at: [Link]
-
Peterson, C. L., & Tunge, J. A. (2021). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. air.unimi.it [air.unimi.it]
- 6. This compound | C7H15NO | CID 53409233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
Preparation of 3-(2-Methoxyethyl)pyrrolidine Hydrochloride: An Application and Protocol Guide
Introduction
3-(2-Methoxyethyl)pyrrolidine and its hydrochloride salt are valuable building blocks in contemporary drug discovery and development. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The incorporation of a methoxyethyl side chain can modulate key physicochemical properties such as lipophilicity, solubility, and metabolic stability, making it a desirable motif for medicinal chemists. This technical guide provides a comprehensive, three-step synthetic route for the preparation of this compound hydrochloride, commencing from the readily available N-Boc-3-pyrrolidinone. The described protocols are designed to be robust and scalable for research and development applications.
Synthetic Strategy Overview
The synthesis of this compound hydrochloride is approached through a logical sequence of well-established organic transformations. The overall strategy involves the introduction of the methoxyethyl precursor via a Wittig reaction, followed by reduction of the resulting alkene, and concluding with the deprotection of the nitrogen and formation of the hydrochloride salt.
Caption: Overall synthetic workflow for this compound hydrochloride.
Part 1: Preparation of the Wittig Reagent - (Methoxymethyl)triphenylphosphonium chloride
The initial step focuses on the synthesis of the necessary Wittig reagent. This is achieved through the reaction of triphenylphosphine with chloromethyl methyl ether.[4][5]
Protocol 1: Synthesis of (Methoxymethyl)triphenylphosphonium chloride
Materials:
-
Triphenylphosphine
-
Chloromethyl methyl ether
-
Anhydrous acetone
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add triphenylphosphine (1.0 eq) to a round-bottom flask containing anhydrous acetone.
-
Stir the mixture and gently heat to approximately 37°C.
-
Slowly add chloromethyl methyl ether (1.0-1.2 eq) to the reaction mixture.
-
Maintain the reaction at 37°C for 3 hours, then slowly increase the temperature to 47°C and continue stirring for an additional 3 hours.[6][7]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid and wash with anhydrous diethyl ether.
-
Dry the resulting white solid under vacuum to obtain (Methoxymethyl)triphenylphosphonium chloride.
| Reagent/Solvent | Molar Ratio (to Triphenylphosphine) | Key Role |
| Triphenylphosphine | 1.0 | Nucleophile |
| Chloromethyl methyl ether | 1.0 - 1.2 | Electrophile |
| Anhydrous Acetone | - | Solvent |
Part 2: Synthesis of N-Boc-3-(methoxymethyl)pyrrolidine
This part of the synthesis involves a two-step process: a Wittig reaction to form the vinyl ether intermediate, followed by catalytic hydrogenation to yield the saturated product.
Protocol 2: Wittig Reaction of N-Boc-3-pyrrolidinone
The Wittig reaction is a powerful method for the formation of alkenes from carbonyl compounds. In this step, the ylide generated from (methoxymethyl)triphenylphosphonium chloride reacts with N-Boc-3-pyrrolidinone to form the corresponding vinyl ether.[8][9]
Materials:
-
(Methoxymethyl)triphenylphosphonium chloride (from Protocol 1)
-
N-Boc-3-pyrrolidinone
-
A strong base (e.g., n-Butyllithium or Sodium Hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere, suspend (Methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base (e.g., n-Butyllithium, 1.1 eq) to the suspension to form the red-colored ylide.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield N-Boc-3-(methoxymethylene)pyrrolidine.
Protocol 3: Catalytic Hydrogenation of N-Boc-3-(methoxymethylene)pyrrolidine
The vinyl ether intermediate is reduced to the corresponding saturated ether via catalytic hydrogenation. Palladium on carbon is an effective catalyst for this transformation.[1][10][11][12]
Materials:
-
N-Boc-3-(methoxymethylene)pyrrolidine (from Protocol 2)
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Hydrogenation flask
-
Magnetic stirrer
Procedure:
-
Dissolve N-Boc-3-(methoxymethylene)pyrrolidine (1.0 eq) in methanol or ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere. Caution: Pd/C is flammable. [13]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain N-Boc-3-(methoxymethyl)pyrrolidine. This product is often of sufficient purity for the next step without further purification.
Part 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group and the simultaneous formation of the hydrochloride salt. This is efficiently achieved using a solution of hydrogen chloride in an organic solvent.[14][15][16][17]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protocol 4: Synthesis of this compound hydrochloride
Materials:
-
N-Boc-3-(methoxymethyl)pyrrolidine (from Protocol 3)
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve N-Boc-3-(methoxymethyl)pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or use it neat if it is an oil.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (2-3 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC until the starting material is no longer visible.
-
Upon completion, the hydrochloride salt may precipitate from the solution. If not, add anhydrous diethyl ether to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound hydrochloride as a white to off-white solid.
Characterization Data (Predicted)
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) |
| N-Boc-3-(methoxymethyl)pyrrolidine | C₁₁H₂₁NO₃ | 215.29 | 3.40-3.60 (m), 3.35 (s), 2.90-3.20 (m), 2.20-2.40 (m), 1.80-2.00 (m), 1.45 (s) |
| This compound HCl | C₇H₁₆ClNO | 165.66 | 9.5-10.5 (br s), 3.40-3.60 (m), 3.35 (s), 3.00-3.30 (m), 2.30-2.50 (m), 2.00-2.20 (m), 1.80-2.00 (m) |
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Chloromethyl methyl ether is a carcinogen and should be handled with extreme caution.
-
Strong bases like n-Butyllithium are pyrophoric and must be handled under an inert atmosphere.
-
Hydrogen gas is explosive. Ensure there are no ignition sources when performing hydrogenation.
-
Palladium on carbon is flammable, especially when dry. Handle with care and do not allow it to come into contact with organic solvents in the presence of air.
References
-
Varkey, J. T., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
- Guidechem. (2020, December 26). What is the synthesis method of (Methoxymethyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1).
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem.
- Wikipedia. (2023). Methoxymethylenetriphenylphosphorane. In Wikipedia.
- Common Organic Chemistry. Boc Deprotection - HCl.
- Google Patents. (2017). CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride.
- Google Patents. (1990). EP0377850B1 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride.
- Williams, D. B. G., & Holms, J. H. (2015). Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity. Beilstein Journal of Organic Chemistry, 11, 736–741.
- Varkey, J. T., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- Tang, W., & Zhang, X. (2002). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Chemical Reviews, 103(8), 3029-3070.
- Wang, D.-S., Chen, Q.-A., & Zhou, Y.-G. (2012). Recent advances in transition metal-catalyzed enantioselective hydrogenation of unprotected enamines. Chemical Society Reviews, 41(10), 3986–3997.
- Ananikov, V. P., Khemchyan, L. L., Ivanova, Y. V., Bukhtiyarov, V. I., Sorokin, A. M., Prosvirin, I. P., & Matveeva, V. G. (2021).
- Rubio-Pérez, L., Pérez-García, P. M., & Guisán, J. M. (2005). Detection and Elimination of Product Inhibition from the Asymmetric Catalytic Hydrogenation of Enamines. Organic Letters, 7(22), 4935–4938.
- BenchChem. (2025). Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide. BenchChem.
- Wikipedia. (2023). Hydrogenation of carbon–nitrogen double bonds. In Wikipedia.
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.
- University of Missouri-St. Louis.
- University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes.
- Taylor, M. J., & Smith, A. D. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10(46), 9209–9212.
- Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C)
- Diva-Portal.org. (2017, May 15). Synthesis of substituted pyrrolidines.
- Common Organic Chemistry. Alkene to Alkane - Common Conditions.
- Toronto Research Chemicals. (3R)-3-(Methoxymethyl)pyrrolidine hydrochloride.
- Waseda University.
- O'Brien, P., & Unsworth, W. P. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9230–9236.
- Organic Chemistry Portal. Hydrogen.
- Organic Chemistry Portal. Pyrrolidine synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. atc.io [atc.io]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 12. Hydrogen [organic-chemistry.org]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Boc Deprotection - HCl [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
Application Note: Nucleophilic Substitution Strategies Utilizing 3-(2-Methoxyethyl)pyrrolidine in Drug Discovery
Executive Summary
3-(2-Methoxyethyl)pyrrolidine is a highly valuable secondary amine building block utilized extensively in modern medicinal chemistry. The incorporation of a pyrrolidine ring provides a conformationally restricted, privileged pharmacophore, while the 2-methoxyethyl side chain acts as a flexible hydrogen-bond acceptor. This unique structural combination enhances aqueous solubility and modulates the overall lipophilicity (LogP) of target molecules[1]. This application note details the mechanistic rationale, optimization data, and self-validating protocols for utilizing this compound in Nucleophilic Aromatic Substitution (
Mechanistic Rationale & Causality
Nucleophilic aromatic substitution (
The reaction is driven by the nucleophilic attack of the secondary amine nitrogen of this compound onto an electrophilic aromatic carbon bearing a leaving group (typically a chloride or fluoride). This attack disrupts aromaticity to form a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex[3]. The subsequent rapid expulsion of the halide restores aromaticity. Conversely, in aliphatic
Causality in Reagent Selection:
-
Base Selection: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (
) are strictly preferred over standard primary/secondary amines. DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring that this compound exclusively attacks the electrophile. -
Solvent Dynamics: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are selected because they leave the nucleophile unsolvated (highly reactive) while effectively stabilizing the anionic Meisenheimer transition state[3]. Alternatively, aqueous conditions utilizing Hydroxypropyl methylcellulose (HPMC) can be employed for sustainable green-chemistry applications.
Reaction pathways for this compound via SNAr and SN2 mechanisms.
Experimental Protocol: with Heteroaryl Halides
This self-validating protocol is optimized for the coupling of this compound with 2,4-dichloropyrimidine, a common motif in kinase inhibitor development.
Step 1: Reagent Preparation In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.
Step 2: Base Addition Add DIPEA (2.5 mmol, 2.5 equiv.) to the solution. Causality: An excess of base is required to neutralize the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the pyrrolidine nucleophile.
Step 3: Nucleophile Addition Dropwise add this compound (1.1 mmol, 1.1 equiv.) at 0 °C. Causality: The slight stoichiometric excess ensures complete consumption of the electrophile, while the 0 °C addition controls the initial exothermic reaction and prevents poly-substitution.
Step 4: Reaction Execution Gradually warm the mixture to room temperature, then heat to 80 °C for 4–6 hours.
Step 5: Self-Validation Checkpoint Monitor the reaction via LC-MS and TLC (Hexanes:EtOAc 1:1). The reaction is complete when the starting material spot disappears and a new, lower-Rf spot (ninhydrin-active) appears, corresponding to the desired product mass [M+H]+.
Step 6: Workup & Isolation
Quench the reaction with saturated aqueous
Step-by-step experimental workflow for SNAr coupling of this compound.
Optimization Data & Quantitative Yields
To establish the most robust methodology, various conditions were screened for the
| Entry | Solvent | Base (Equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | THF | TEA (2.0) | 65 (Reflux) | 12 | 60 | 52 |
| 2 | DMF | 80 | 8 | 85 | 78 | |
| 3 | DMF | DIPEA (2.5) | 80 | 5 | >99 | 94 |
| 4 | 50 | 12 | 88 | 82 | ||
| 5 | DMSO | DIPEA (2.5) | 100 | 3 | >99 | 91 |
Table 1: Optimization of reaction conditions. Entry 3 represents the optimal balance of reaction kinetics and yield. Entry 4 demonstrates a viable green-chemistry alternative using aqueous conditions with Hydroxypropyl methylcellulose (HPMC).
Self-Validation & Troubleshooting
-
Incomplete Conversion: If LC-MS indicates unreacted starting material after 6 hours, it is likely due to moisture in the solvent hydrolyzing the electrophile. Ensure anhydrous DMF is used and the system is thoroughly purged with argon.
-
Regioselectivity Issues: When reacting with di-halogenated systems (e.g., 2,4-dichloropyrimidine), substitution typically occurs preferentially at the more electrophilic 4-position. If a mixture of regioisomers is observed, lowering the initial addition temperature to -78 °C can enhance kinetic control[4].
-
Product Loss During Workup: The 2-methoxyethyl chain increases the aqueous solubility of the resulting product. If isolated yields are unexpectedly low despite high LC-MS conversion, back-extract the aqueous layer with a more polar solvent mixture (e.g., 10% Isopropanol in Chloroform) or ensure the aqueous layer is heavily saturated with NaCl prior to extraction.
References
-
Title: this compound | C7H15NO | CID 53409233 Source: PubChem URL: [Link]
-
Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: D-NB URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study Source: PMC (NIH) URL: [Link]
-
Title: One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines Source: MDPI URL: [Link]
Sources
- 1. This compound | C7H15NO | CID 53409233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
Application Note: Advanced Protocol for the N-Alkylation of 3-(2-Methoxyethyl)pyrrolidine
Executive Summary
3-(2-Methoxyethyl)pyrrolidine (CAS: 1220035-58-4) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and drug development[1]. The methoxyethyl side chain enhances the physicochemical profile of the resulting pharmacophore by acting as a hydrogen bond acceptor and improving overall aqueous solubility[2]. N-alkylation of the pyrrolidine ring is a fundamental structural modification used to generate tertiary amines, which are ubiquitous motifs in bioactive compounds[3][4].
This application note details two robust methodologies for the N-alkylation of this compound: Reductive Amination and Direct Alkylation . The protocols are designed as self-validating systems, emphasizing mechanistic causality, reaction monitoring, and optimal work-up procedures to ensure high yield and purity.
Mechanistic Rationale & Pathway Selection
The conversion of a secondary amine to a tertiary amine generally proceeds via two primary synthetic pathways[5]:
-
Pathway A: Reductive Amination (Preferred) This is the industry-standard method for complex molecule synthesis because it completely circumvents the overalkylation (quaternization) issues inherent to direct alkylation[6]. The secondary amine condenses with an aldehyde or ketone to form a transient iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is employed because it is acid-stable and kinetically selective—it rapidly reduces the iminium species while leaving the parent carbonyl compound intact[5][6].
-
Pathway B: Direct Alkylation (Sₙ2) This pathway involves the nucleophilic attack of the pyrrolidine nitrogen on an alkyl halide or sulfonate in the presence of an inorganic base (e.g., K₂CO₃)[5][7]. While mechanistically straightforward, it requires strict stoichiometric and thermal control to prevent the formation of quaternary ammonium salts[3]. It is typically reserved for highly reactive electrophiles (e.g., benzyl or allylic halides) where reductive amination is not chemically feasible[5].
Mechanistic workflow comparing reductive amination and direct alkylation pathways.
Experimental Protocols
Protocol A: Reductive Amination (Recommended)
This one-pot procedure utilizes NaBH(OAc)₃ to ensure high selectivity and prevent the reduction of the starting carbonyl compound into an alcohol byproduct[5][6].
-
Iminium Ion Formation : In an oven-dried round-bottom flask purged with nitrogen, dissolve this compound (1.0 equiv) and the target aldehyde or ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a 0.2 M concentration[5].
-
Acid Catalysis : Add glacial acetic acid (1.0–2.0 equiv) dropwise. Causality: The mild acid protonates the carbonyl oxygen, accelerating the nucleophilic attack of the amine and driving the equilibrium toward the iminium ion[5]. Stir at room temperature for 1–2 hours.
-
Selective Reduction : Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) to the vigorously stirred solution. Causality: Portion-wise addition controls the mild exothermic release of hydrogen gas and prevents thermal degradation of the intermediate[5].
-
Reaction Monitoring : Stir at room temperature for 4–12 hours. Monitor the reaction via LC-MS or TLC. Self-Validation: Use a ninhydrin stain on the TLC plate; the disappearance of the secondary amine (which stains strongly) indicates reaction completion[5].
-
Work-up : Quench the reaction carefully with saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid and free-bases the newly formed tertiary amine, driving it into the organic phase[5]. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude residue via flash column chromatography on silica gel. Pro-Tip: Pre-treat the silica or use a gradient of DCM/MeOH containing 1% Triethylamine (Et₃N) to prevent the basic tertiary amine from streaking on the column[3][5].
Protocol B: Direct Alkylation (Sₙ2 Substitution)
Reserved for highly reactive electrophiles where overalkylation can be kinetically managed[5].
-
Preparation : Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF or acetonitrile (0.2 M)[5].
-
Base Addition : Add anhydrous K₂CO₃ (2.0 equiv) as an acid scavenger. Stir for 10 minutes to ensure uniform suspension[7].
-
Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.05 equiv) dropwise. Causality: Initiating the reaction at 0 °C prevents thermal runaway and significantly minimizes the risk of quaternization (dialkylation of the nitrogen)[5].
-
Heating & Monitoring : Gradually warm the mixture to room temperature. If the electrophile is less reactive, heat to 50–60 °C. Stir until complete consumption of the amine is observed via LC-MS[5].
-
Work-up : Filter the mixture to remove inorganic salts. Dilute the filtrate with water and extract with ethyl acetate (3 × 20 mL)[5]. Causality: Wash the combined organic extracts extensively with water (at least 3 times) to selectively partition and remove the DMF solvent, followed by a brine wash. Dry over Na₂SO₄ and concentrate in vacuo[5].
Quantitative Data Summary
The following table summarizes the comparative metrics between the two methodologies to aid in synthetic route selection:
| Parameter | Reductive Amination (Protocol A) | Direct Alkylation (Protocol B) |
| Typical Yield | 75% – 95% | 50% – 80% |
| Selectivity | High (No overalkylation) | Moderate (Risk of quaternization) |
| Primary Reagents | NaBH(OAc)₃, Aldehyde/Ketone | Alkyl Halide, K₂CO₃ |
| Optimal Solvent | DCE, DCM, or THF | DMF, Acetonitrile |
| Temperature Profile | Room Temperature | 0 °C to 60 °C |
| Primary Byproducts | Water, Acetate salts | Halide salts, Dialkylated species |
| Scalability | Excellent (Highly reproducible) | Moderate (Exotherm control needed) |
Analytical Validation
Because this compound and its aliphatic alkylated derivatives lack strong UV chromophores, standard UV-Vis detection (e.g., 254 nm) is often insufficient unless an aromatic aldehyde or halide is utilized.
-
Mass Spectrometry: LC-MS equipped with Evaporative Light Scattering Detection (ELSD) or mass-directed purification is highly recommended for accurate reaction monitoring.
-
NMR Spectroscopy: ¹H NMR validation will show a characteristic downfield shift in the pyrrolidine ring protons adjacent to the nitrogen, alongside the integration of the newly introduced N-alkyl substituent.
References
- Title: 3-(2-Methoxyethyl)
- Title: CAS 1220035-58-4 - Sigma-Aldrich: 3-(2-methoxyethyl)
- Source: benchchem.
- Source: harvard.
- Source: fudan.edu.
- Source: vjs.ac.
- Source: nih.
- Source: accelachem.
Sources
- 1. 15285-15-1,3-Chloro-5-methyl-1H-1,2,4-triazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. This compound | C7H15NO | CID 53409233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 4. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. vjs.ac.vn [vjs.ac.vn]
Application Note: High-Fidelity Synthesis of Kinase Inhibitors Bearing the 3-(2-Methoxyethyl)pyrrolidine Motif
[1]
Part 1: Strategic Context & Rationale
In the optimization of ATP-competitive kinase inhibitors, the "solvent front" region of the binding pocket offers a critical opportunity for modulating physicochemical properties without compromising potency. The This compound moiety has emerged as a privileged substructure in this domain.[1]
Why This Moiety?
-
Solubility Enhancement: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to all-carbon alkyl chains.[1]
-
Metabolic Stability: The methoxyethyl side chain is generally more resistant to oxidative metabolism (CYP450) than longer, unsubstituted alkyl chains.
-
Vector Control: The pyrrolidine ring provides a rigid vector, projecting the solubilizing tail into the solvent-exposed region, minimizing steric clashes within the hinge region.
This guide details a robust, scalable protocol for synthesizing the chiral building block (S)-3-(2-methoxyethyl)pyrrolidine and coupling it to a representative kinase scaffold (4-chloropyrrolo[2,3-d]pyrimidine).[1]
Part 2: Synthesis of the Chiral Building Block
Target Intermediate: (S)-3-(2-Methoxyethyl)pyrrolidine Hydrochloride CAS Registry: 1220035-58-4 (Generic) / Stereoisomer specific[1]
Retrosynthetic Analysis
The synthesis relies on the modification of commercially available chiral proline derivatives or 3-pyrrolidineacetic acid.[1] We utilize a reduction-methylation sequence that preserves stereochemical integrity.[1]
Figure 1: Retrosynthetic strategy for the chiral pyrrolidine side chain.
Protocol A: Preparation of (S)-1-Boc-3-(2-hydroxyethyl)pyrrolidine
Note: If this intermediate is purchased, skip to Protocol B.[1]
Reagents:
-
(S)-1-Boc-3-pyrrolidineacetic acid (1.0 equiv)[1]
-
Borane-Tetrahydrofuran complex (BH3[1]·THF), 1.0 M solution (1.5 equiv)
-
THF (anhydrous)
-
Methanol (for quench)[2]
Procedure:
-
Setup: Charge an oven-dried 3-neck flask with (S)-1-Boc-3-pyrrolidineacetic acid (10.0 g, 43.6 mmol) and anhydrous THF (100 mL) under nitrogen. Cool to 0 °C.
-
Reduction: Add BH3·THF (1.0 M, 65.4 mL, 65.4 mmol) dropwise via addition funnel over 30 mins, maintaining internal temp < 5 °C.
-
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hex) or LCMS for disappearance of acid.
-
Quench: Cool to 0 °C. Carefully add Methanol (20 mL) dropwise (Gas evolution!). Stir for 30 mins.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc (150 mL), wash with 1M HCl (50 mL), Sat. NaHCO3 (50 mL), and Brine (50 mL). Dry over Na2SO4, filter, and concentrate.
-
Yield: Expect ~9.0 g (90%) of colorless oil. Used directly in Protocol B.[1]
Protocol B: O-Methylation
Critical Step: This step establishes the ether linkage.[1] Phase transfer conditions are preferred for safety over NaH/DMF on scale, but NaH is described here for highest rigour in small-scale medicinal chemistry.[1]
Reagents:
-
(S)-1-Boc-3-(2-hydroxyethyl)pyrrolidine (from Protocol A)
-
Sodium Hydride (60% dispersion in oil) (1.5 equiv)
-
Methyl Iodide (MeI) (1.2 equiv)
-
DMF (anhydrous)
Procedure:
-
Deprotonation: To a suspension of NaH (1.75 g, 43.7 mmol) in anhydrous DMF (40 mL) at 0 °C under N2, add a solution of the alcohol (6.7 g, 29.1 mmol) in DMF (20 mL) dropwise.
-
Aging: Stir at 0 °C for 30 mins until gas evolution ceases.
-
Alkylation: Add Methyl Iodide (2.18 mL, 35.0 mmol) dropwise.
-
Reaction: Allow to warm to RT and stir for 3 hours.
-
Quench: Cool to 0 °C. Quench with Sat. NH4Cl (aq).[1]
-
Extraction: Extract with Et2O (3 x 100 mL). (Note: DMF partitions into water, but thorough washing is needed). Wash combined organics with H2O (2x) and Brine (1x).
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
-
Product: (S)-1-Boc-3-(2-methoxyethyl)pyrrolidine. Clear oil.[1]
Protocol C: Boc-Deprotection & Salt Formation
Reagents:
-
4.0 M HCl in Dioxane
-
Dichloromethane (DCM) or Diethyl Ether
Procedure:
-
Dissolve the methylated intermediate (5.0 g) in DCM (25 mL).
-
Add 4.0 M HCl in Dioxane (25 mL, excess). Stir at RT for 2 hours.
-
Isolation: Concentrate to dryness. Triturate the solid with Et2O to remove organic impurities. Filter and dry under high vacuum.[1]
-
Result: (S)-3-(2-methoxyethyl)pyrrolidine hydrochloride . Hygroscopic white solid.[1] Store in desiccator.
Part 3: Coupling to Kinase Scaffold (SnAr)
Model Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Protected or Unprotected).[1][2] Note: For unprotected scaffolds, 2 equivalents of amine or excess base are required to neutralize the pyrrole NH.
Figure 2: Nucleophilic Aromatic Substitution workflow.
Experimental Procedure
-
Charge: In a pressure vial, combine:
-
Reaction: Seal the vial and heat to 110 °C for 12 hours. The suspension should turn into a clear solution, then potentially precipitate product.
-
Monitoring: Check LCMS for mass [M+H]+ = 247.3 (calculated).
-
Workup:
-
Purification: Reverse-phase Preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).
Part 4: Analytical Data & QC
Data Summary Table
| Parameter | Specification | Method |
| Purity | > 98% | HPLC (254 nm) |
| Chiral Purity | > 95% ee | Chiral SFC |
| Identity | Matches Ref | 1H NMR (DMSO-d6) |
| Residual Solvent | < 5000 ppm | GC-HS |
Key NMR Signals (Product Core):
References
-
Synthesis of Pyrrolidine Derivatives
-
Kinase Inhibitor Scaffolds (Pyrrolo[2,3-d]pyrimidine)
-
General Pyrrolidine Synthesis via Cycloaddition (Alternative Route)
-
Related Kinase SAR Studies (ERK Inhibitors)
Sources
- 1. tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | C10H17NO2 | CID 15297967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis process of 4-chloropyrrolo[2,3-D]pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(2-Methoxyethyl)pyrrolidine Synthesis
This technical guide is structured as a Tier-3 Support Escalation response, designed for researchers encountering yield bottlenecks in the synthesis of 3-(2-Methoxyethyl)pyrrolidine (CAS: 1220035-58-4) .
Ticket ID: YIELD-OPT-3MEP Subject: Optimization of Yield and Isolation Protocols Status: Escalated to Senior Application Scientist
Executive Summary
The synthesis of this compound often suffers from two primary yield-killing mechanisms: incomplete O-methylation (due to steric hindrance or competing N-alkylation) and product loss during aqueous workup (due to the molecule's high hydrophilicity). This guide prioritizes a Protection-Methylation-Deprotection strategy over direct alkylation to ensure regio-control, followed by a specialized "Salting-Out" isolation protocol to recover the water-soluble amine.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "I am losing >40% of my product during the aqueous extraction step."
Diagnosis: The product is a low-molecular-weight, polar secondary amine. It forms strong hydrogen bonds with water and likely forms a high-boiling azeotrope, making standard extraction with diethyl ether or hexane inefficient.
Corrective Action:
-
Switch Solvents: Replace diethyl ether with Dichloromethane (DCM) or Chloroform (CHCl₃) . The distribution coefficient (
) for this amine is significantly higher in chlorinated solvents. -
The "Salting Out" Effect: Saturate your aqueous phase with NaCl or K₂CO₃ before extraction. This disrupts the hydration shell of the amine, forcing it into the organic phase.
-
Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 12-24 hours.
Issue 2: "I see significant N-methylated impurities (N-methyl-3-(2-methoxyethyl)pyrrolidine)."
Diagnosis: You are likely attempting direct O-methylation on the unprotected pyrrolidine or using a base that is too strong/unselective.
Corrective Action:
-
Mandatory N-Protection: You must protect the nitrogen with a Boc (tert-butyloxycarbonyl) or Cbz group before methylation. The pKa difference between the hydroxyl proton (~16) and the carbamate proton (~20+) allows for selective deprotonation of the alcohol.
-
Reagent Selection: Use Sodium Hydride (NaH) with Methyl Iodide (MeI) in THF/DMF for the protected intermediate. Avoid weaker bases like K₂CO₃ unless you are using high-pressure conditions.
Issue 3: "My yield is low because the final deprotection step results in a black tar."
Diagnosis: Oxidative degradation or polymerization during acid deprotection, or difficulty removing the byproduct (e.g., tert-butyl cations).
Corrective Action:
-
Scavengers: When using TFA/DCM for Boc-deprotection, add Triethylsilane (TES) or 1,3-Dimethoxybenzene as a cation scavenger.
-
Alternative Acid: Use 4M HCl in Dioxane . The product will precipitate as the clean hydrochloride salt, which can be filtered directly, bypassing the aqueous workup entirely.
Part 2: Optimized Experimental Protocol
Workflow Visualization
The following diagram outlines the high-yield "Route A" (Protection Strategy) versus the lower-yield "Route B" (Direct Modification).
Caption: Figure 1. Optimized synthetic pathway utilizing N-Boc protection to prevent side reactions and facilitate purification via salt formation.
Detailed Methodology (Route A)
Step 1: N-Boc Protection
-
Dissolve 3-pyrrolidineethanol (1.0 equiv) in THF/Water (1:1).
-
Add NaOH (1.1 equiv) followed by Boc₂O (1.1 equiv) at 0°C.
-
Stir at Room Temperature (RT) for 4 hours.
-
Workup: Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.
-
Yield Target: >95% (Quantitative).
Step 2: O-Methylation (The Critical Step)
-
Dissolve N-Boc-3-pyrrolidineethanol (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Cool to 0°C under Nitrogen/Argon.
-
Add Sodium Hydride (60% dispersion) (1.2 equiv) portion-wise. Wait for H₂ evolution to cease (approx. 30 mins).
-
Add Methyl Iodide (MeI) (1.1 equiv) dropwise.
-
Warm to RT and stir for 12 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc. The product is lipophilic due to the Boc group.
-
Yield Target: 85-90%.
Step 3: Deprotection & Isolation (The "Yield Saver")
-
Dissolve the methylated intermediate in minimal 1,4-Dioxane .
-
Add 4M HCl in Dioxane (5 equiv) at 0°C.
-
Stir at RT for 2-4 hours. A white precipitate should form.
-
Isolation:
-
Method A (Precipitation): Add cold Diethyl Ether to complete precipitation. Filter the solid under Nitrogen. Wash with Ether. Result: Pure HCl salt.
-
Method B (Free Base): If free base is required, dissolve the salt in minimal water. Saturate with K₂CO₃ (solid) until a distinct oil layer forms. Extract 3x with Chloroform . Dry over Na₂SO₄ and concentrate carefully (volatile!).
-
Part 3: Data & Specifications
Solubility Profile & Solvent Selection
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Suitability for Extraction |
| Water | Miscible | Highly Soluble | N/A (Aqueous Phase) |
| Diethyl Ether | Moderate | Insoluble | Poor (Low recovery) |
| DCM / CHCl₃ | High | Insoluble | Excellent (Best for workup) |
| Hexane | Low | Insoluble | Poor (Use for precipitation only) |
Key Reaction Parameters
| Parameter | Optimal Range | Critical Limit | Consequence of Deviation |
| NaH Equivalents | 1.1 – 1.2 eq | >1.5 eq | Risk of racemization (if chiral) or decomposition. |
| Temperature (Step 2) | 0°C | >40°C | Increased elimination side products. |
| pH (Workup) | >12 (for free base) | <10 | Product remains protonated in water; 0% yield. |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, DMS is cheaper for scale-up, but it is more toxic and harder to quench. If using DMS, ensure you use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (e.g., TBAB) to control the reaction rate.
Q: My product is volatile. How do I remove the solvent without losing product? A: The free base of this compound has a boiling point likely between 160-180°C, but it can co-evaporate with solvents.
-
Solution: Do not evaporate to dryness on a high-vacuum rotary evaporator. Stop when the volume is low, or ideally, store and use it as the HCl salt , which is non-volatile and stable.
Q: Why not reduce 3-(2-methoxyethyl)pyrrolidin-2-one (Lactam) directly? A: This is a valid "Route B." If you can source the lactam precursor, reducing it with LiAlH4 in THF is a 1-step process. However, the isolation issues (aluminum salts + water solubility) remain. You must perform a Fieser workup or use Rochelle's salt to break the emulsion, followed by the "Salting Out" extraction described above.
References
-
General Pyrrolidine Synthesis & Properties
- PubChem Compound Summary for CID 53409233, this compound.
-
[Link]
-
Isolation of Water-Soluble Amines
-
O-Methylation Methodologies
- Late-stage oxidative C(sp3)-H methylation. Nature (2020). Discusses methylation selectivity and "magic methyl" effects in drug scaffolds.
-
[Link]
-
Continuous Extraction Techniques
Sources
- 1. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 2. DE19957672A1 - Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure - Google Patents [patents.google.com]
- 3. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
Removing impurities from 3-(2-Methoxyethyl)pyrrolidine reaction mixtures
A Guide to Troubleshooting Impurity Removal from Reaction Mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(2-Methoxyethyl)pyrrolidine. As a key intermediate in various pharmaceutical applications, its purity is paramount. This document provides in-depth, field-proven insights into identifying and removing common impurities through a series of frequently asked questions, a detailed troubleshooting guide, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing this compound?
A1: Impurities in pyrrolidine synthesis are typically route-dependent but generally fall into several categories. The most common include unreacted starting materials, byproducts from side reactions, and degradation products.[1] For instance, if the synthesis involves alkyl halides, elimination byproducts can form.[1] In syntheses starting from dicarbonyl compounds, incomplete cyclization can leave behind amino-alcohol intermediates.[2] Additionally, since amines can be sensitive to oxidation, colored impurities may form, especially if the reaction is exposed to air at elevated temperatures.[3]
Q2: My initial analysis (TLC, crude NMR) shows multiple spots/peaks. What is the first purification step I should consider?
A2: For a basic compound like this compound, an acid-base extraction is an excellent and highly effective first step.[1][2] This technique leverages the basicity of the pyrrolidine nitrogen to separate it from neutral or acidic impurities. By washing the organic layer with a dilute acid (e.g., 1M HCl), the amine is protonated and moves into the aqueous layer, leaving non-basic impurities behind in the organic phase.[4] Subsequently, basifying the aqueous layer and re-extracting with an organic solvent recovers the purified amine.[2] This method is highly efficient for bulk impurity removal before proceeding to more refined techniques like chromatography or distillation.[1]
Q3: When should I choose column chromatography over distillation for final purification?
A3: The choice depends on the physical properties of your target compound and the impurities.
-
Distillation is ideal when this compound has a boiling point significantly different from that of the impurities and is thermally stable.[1][2] Vacuum distillation is often preferred to lower the required temperature and prevent degradation.
-
Column Chromatography is necessary when impurities are structurally similar to the product and have close boiling points.[1] It is a more selective technique but can be challenging due to the basic nature of amines. Special considerations, such as using amine-functionalized silica or adding a basic modifier like triethylamine to the eluent, are often required to prevent peak tailing and achieve good separation.[5][6][7]
Impurity Purification Workflow
The following diagram outlines a general decision-making process for purifying this compound.
Sources
Technical Support Center: Functionalizing Sterically Hindered Pyrrolidines
Status: Operational
Operator: Senior Application Scientist (Process Chemistry Division)
Ticket Topic: Overcoming low reactivity in
Introduction: The "Steric Wall"
Welcome to the support center. If you are here, you are likely struggling with a pyrrolidine scaffold possessing substituents at the 2-position (e.g., 2,2-dimethylpyrrolidine or proline derivatives).
The Core Issue: While the gem-dimethyl effect (Thorpe-Ingold effect) favors cyclization to form the ring, those same substituents create a massive "steric wall" protecting the nitrogen lone pair. This increases the activation energy (
This guide moves beyond generic advice. We will deploy high-energy intermediates and specific ligand architectures to breach this steric wall.
Module 1: The "Impossible" Amide Coupling
User Ticket: "I cannot couple 2,2-dimethylpyrrolidine with a benzoic acid. I’ve tried EDC/HOBt and HBTU with no conversion. Is my amine dead?"
Root Cause Analysis
Standard carbodiimide (EDC) or uronium (HBTU) reagents generate active esters (OBt/OAt). For a sterically unencumbered amine, these are reactive enough. However, for 2,2-disubstituted pyrrolidines, the steric bulk prevents the nitrogen from approaching the carbonyl carbon of the active ester. The reaction stalls, and the active ester eventually hydrolyzes.
The Solution: The "Nuclear" Option (Ghosez’s Reagent)
When HATU fails, you must switch to an Acid Chloride mechanism. However, many acid chlorides are unstable or difficult to isolate. The solution is Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). It converts carboxylic acids to acid chlorides in situ under neutral conditions, which are orders of magnitude more electrophilic than OBt esters.
Troubleshooting Workflow
Figure 1: Decision matrix for escalating reactivity in hindered amide couplings.
Standard Operating Procedure: Ghosez Protocol
Use this protocol when HATU/DIPEA fails.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.1 M).
-
Activation: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0 °C.
-
Formation: Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.
-
Coupling: Add the hindered pyrrolidine (1.2 equiv) and dry Pyridine or
(2.0 equiv). -
Execution: Stir at reflux (40 °C) for 4–12 hours.
-
Workup: Quench with saturated
.
Why this works: The chloroenamine converts the acid to an acid chloride without generating acidic byproducts that would protonate the amine. The resulting acid chloride has a smaller electrophilic cross-section than an OBt ester, allowing the hindered amine to attack.
Module 2: Buchwald-Hartwig Amination (N-Arylation)
User Ticket: "I am trying to arylate a 2-methylpyrrolidine using Pd(OAc)2/BINAP. I see mostly dehalogenated aryl halide and unreacted amine."
Root Cause Analysis
For hindered secondary amines, the rate-limiting step in the Palladium catalytic cycle changes.
-
Oxidative Addition: Usually fast.
-
Amine Coordination: Extremely Slow. The steric bulk of the pyrrolidine clashes with the ligands on the Palladium.
-
Reductive Elimination: If the amine manages to coordinate, the complex is so crowded that
-hydride elimination (if possible) or protodehalogenation becomes faster than the desired C-N bond formation.
The Solution: Dialkylbiaryl Phosphine Ligands
You must use ligands specifically designed to create a "pocket" for the amine. RuPhos and BrettPhos are the industry standards here. They are bulky enough to enforce a mono-ligated Pd(0) species (increasing reactivity) but electron-rich enough to facilitate oxidative addition.
Ligand Selection Guide
| Ligand | Application Scope | Best For |
| RuPhos | General hindered secondary amines | 2-methylpyrrolidine, 2-ethylpyrrolidine |
| BrettPhos | Extremely hindered / Primary amines | 2,2-disubstituted pyrrolidines |
| tBuBrettPhos | The "Universal" hindered ligand | Substrates where RuPhos fails |
| BINAP/DPPF | Do Not Use | Only works for unhindered amines |
Mechanism Visualization
Figure 2: The catalytic cycle.[1] Note the "Bottleneck" where steric clash prevents amine binding without specialized ligands like RuPhos.
Recommended Protocol (RuPhos Gen-3)
Standard conditions for 2-substituted pyrrolidines.
-
Catalyst: Load RuPhos Pd G3 (2–5 mol%). (Pre-catalysts ensure accurate Pd:L ratio).
-
Base: Sodium tert-butoxide (
) (1.5 equiv). Crucial: Must be stored in a glovebox or fresh bottle. -
Solvent: Toluene or 1,4-Dioxane (0.2 M).
-
Temperature: 80–100 °C.
-
Inert Atmosphere: Strict
or Argon purge. Oxygen kills the electron-rich phosphine.
Module 3: N-Alkylation ( )
User Ticket: "Reaction of 2,2-dimethylpyrrolidine with benzyl bromide is taking 48 hours and yield is 30%."
Root Cause Analysis
In an
The Solution: Microwave & Solvent Effects
You cannot change the sterics, so you must increase the kinetic energy and solvent polarity to stabilize the transition state.
-
Microwave Irradiation: Heating to 120–140 °C in a sealed vessel is often required to overcome the activation barrier.
-
Leaving Group: Switch from Bromides to Iodides (or add NaI as a catalyst via the Finkelstein reaction).
-
Solvent: Use Acetonitrile or DMF . Avoid protic solvents which solvate the amine lone pair, further reducing nucleophilicity.
References
-
Ghosez’s Reagent Mechanism & Protocol
-
Buchwald-Hartwig Ligand Selection
-
Amide Coupling Reagent Review
-
2,2-Disubstituted Pyrrolidine Synthesis
Sources
- 1. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-(2-Methoxyethyl)pyrrolidine Under Acidic Conditions
Welcome to the Technical Support Center for 3-(2-Methoxyethyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under acidic conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments and drug development processes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyrrolidine ring and a methoxyethyl side chain, presents specific stability considerations, particularly in acidic environments. Understanding the potential degradation pathways of this molecule is crucial for developing robust formulations, ensuring accurate analytical results, and maintaining the efficacy and safety of resulting products. This guide provides a comprehensive overview of the stability of this compound in acidic media, potential degradation mechanisms, and practical strategies for its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic conditions?
A1: The two main points of instability in this compound under acidic conditions are the ether linkage in the methoxyethyl side chain and the pyrrolidine ring itself. The ether is susceptible to acid-catalyzed cleavage, and the pyrrolidine ring, although generally stable, can undergo ring-opening under harsh acidic conditions and elevated temperatures.
Q2: At what pH will the pyrrolidine nitrogen be protonated?
Q3: What are the likely degradation products of this compound in an acidic solution?
A3: The primary degradation products are expected to result from the cleavage of the ether bond. This would likely yield 3-(2-hydroxyethyl)pyrrolidine and methanol. Under more forcing conditions, degradation of the pyrrolidine ring could lead to various ring-opened products.
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The most effective way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] These techniques can separate the parent compound from its degradation products, allowing for their identification and quantification over time.
Q5: What general precautions should I take when working with this compound in acidic media?
A5: To minimize degradation, it is advisable to use the mildest acidic conditions and the lowest temperatures compatible with your experimental protocol. It is also recommended to work under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern. Performing preliminary stability studies under your specific experimental conditions is highly recommended.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments involving this compound under acidic conditions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Appearance of unexpected peaks in HPLC/GC-MS analysis | Degradation of this compound. | 1. Characterize the new peaks: Use mass spectrometry (MS) to determine the molecular weights of the new species and compare them to the expected degradation products (e.g., 3-(2-hydroxyethyl)pyrrolidine). 2. Optimize reaction conditions: If degradation is undesirable, consider lowering the reaction temperature, using a weaker acid, or reducing the reaction time. 3. Perform a forced degradation study: To confirm the identity of the degradation products, intentionally degrade a sample of the compound under controlled acidic conditions and compare the resulting chromatogram to your experimental sample.[4] |
| Low yield or recovery of the starting material | Significant degradation of the compound during the reaction or workup. | 1. Analyze reaction aliquots over time: This will help determine the rate of degradation under your specific conditions. 2. Modify the workup procedure: If the degradation occurs during an acidic workup, minimize the time the compound is in contact with the acid. Consider using a milder acid or a buffered solution. 3. Use a protecting group: If the pyrrolidine nitrogen or the ether functionality is not essential for the desired reaction, consider protecting it with a suitable protecting group that is stable to the acidic conditions. |
| Inconsistent experimental results | Variable degradation due to slight differences in experimental conditions. | 1. Standardize all experimental parameters: Ensure consistent acid concentration, temperature, reaction time, and workup procedures for all experiments. 2. Check the purity of the starting material: Impurities in the starting material can sometimes catalyze degradation. 3. Evaluate the stability of the compound in the chosen solvent: Some solvents can participate in degradation reactions, especially at elevated temperatures. |
In-Depth Technical Analysis: Degradation Pathways
The acidic degradation of this compound is primarily governed by two potential pathways:
-
Acid-Catalyzed Ether Cleavage: The ether linkage in the methoxyethyl side chain is susceptible to cleavage in the presence of strong acids, particularly hydrohalic acids like HBr and HI.[2][4][5][6] The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by the conjugate base of the acid. For the primary carbon of the methoxy group, an SN2 mechanism is the most likely pathway.
Diagram of Ether Cleavage Pathway:
Caption: Acid-catalyzed ether cleavage of the methoxyethyl side chain.
-
Pyrrolidine Ring Opening: While the pyrrolidine ring is a stable saturated heterocycle, it can undergo C-N bond cleavage under harsh conditions.[7][8][9] This is less common than ether cleavage under typical laboratory acidic conditions but can be a concern at high temperatures or with very strong, non-nucleophilic acids. The mechanism can be complex and may involve the formation of an iminium ion intermediate.
Diagram of a Potential Ring-Opening Scenario:
Caption: Hypothetical pathway for pyrrolidine ring opening under harsh acidic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic conditions. This is a crucial step in developing stability-indicating analytical methods.[4][8][10][11]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with a UV or MS detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Dilute to the final volume with a 50:50 mixture of the organic solvent and water.
-
Prepare a control sample in the same manner using water instead of 0.1 M HCl.
-
-
Incubation: Incubate both the stress and control samples at a controlled temperature (e.g., 60 °C).
-
Time-Point Sampling: Withdraw aliquots from both the stress and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method.
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study.
Protocol 2: HPLC Method for Stability Indicating Analysis
This is a starting point for developing an HPLC method. The actual conditions may need to be optimized for your specific instrumentation and the degradation products formed.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry (for identification) |
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
EGUsphere. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
An-Najah National University. (2015). Kinetic Studies on the Hydrolysis of Pyrrolidene Benzoylhydrazone and Thiophenylidene Benzoylhydrazone. [Link]
-
ResearchGate. (2025). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
-
Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
ResearchGate. (2021). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
ResearchGate. Results of forced degradation studies | Download Scientific Diagram. [Link]
-
Zenodo. (2019). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. This compound | C7H15NO | CID 53409233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. egusphere.copernicus.org [egusphere.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
Technical Support Center: Optimizing Crystallization of 3-(2-Methoxyethyl)pyrrolidine Salts
Welcome to the Technical Support Center for the salt screening and crystallization of 3-(2-Methoxyethyl)pyrrolidine (CAS: 1220035-58-4)[1]. As a highly flexible, low-molecular-weight secondary amine, this building block presents unique thermodynamic challenges during solid-state isolation. This guide synthesizes fundamental physicochemical principles with field-proven troubleshooting strategies to help you engineer robust, highly crystalline salt forms.
Physicochemical Context & Baseline Data
Before initiating any crystallization workflow, it is critical to understand the intrinsic properties of the free base. This compound is a combustible liquid at room temperature[2]. The presence of the flexible methoxyethyl ether side chain introduces high conformational entropy, which energetically favors the liquid state and heavily influences salt developability[3].
Table 1: Physicochemical Profile of the Free Base
| Property | Value | Implications for Crystallization |
| Molecular Weight | 129.20 g/mol [2] | Low MW; high ratio of flexible bonds to rigid core. |
| Physical State | Liquid (Oil)[2] | High conformational entropy; requires strong intermolecular networks to solidify. |
| LogP (XLogP3) | 0.4[2] | Highly soluble in polar organic solvents; requires careful anti-solvent selection. |
| Estimated pKa | ~10.0 – 10.5 | Requires counterions with pKa < 7.0 to satisfy the |
Troubleshooting Guide & FAQs
Q1: Why does my this compound salt consistently "oil out" instead of forming crystals? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich phase, rather than forming a crystalline lattice[3]. Because the free base is a liquid[2] with a flexible ether side chain, the kinetic barrier to nucleation is high. When you apply a rapid cooling rate or generate high supersaturation, the system bypasses nucleation and minimizes free energy via LLPS. Solution: Do not crash-cool. Re-dissolve the oil by heating, adjust the solvent system to include a hydrogen-bond donating solvent (e.g., Isopropanol) to disrupt solute-solute interactions, and apply a slow cooling ramp (0.1 °C/min) coupled with seeding.
Q2: Which counterions are statistically most likely to yield highly crystalline salts for this specific amine? A2: To ensure complete protonation, you must select an acid with a pKa < 7.0. However, to overcome the flexibility of the methoxyethyl chain, the geometry of the counterion is just as important as its acidity. Rigid, multi-protic acids (such as L-Tartaric acid or Fumaric acid) act as structural bridges, enforcing a rigid hydrogen-bonding network that stabilizes the crystal lattice,[4]. Hydrochloric acid (HCl) is also a standard choice that yields highly soluble salts, though it carries a higher risk of hygroscopicity[5].
Q3: How do I prevent polymorphism during the scale-up of the salt crystallization? A3: Polymorphism is a direct response to variations in temperature, pressure, and the kinetics of the crystallization process[6]. To ensure the consistent isolation of the thermodynamically stable polymorph, you must strictly control the cooling rate and the anti-solvent addition rate. Implement a robust seeding protocol using the desired polymorph to bypass the nucleation of metastable forms. Always validate the final solid form using X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC)[6],[3].
Table 2: Troubleshooting Matrix
| Observed Issue | Primary Causality | Recommended Corrective Action |
| Oiling Out (LLPS) | High supersaturation; inappropriate solvent polarity. | Screen solvents with different polarities; lower cooling rate; introduce seeds. |
| Poor Yield | Salt is too soluble in the chosen mother liquor. | Titrate an anti-solvent (e.g., heptane) slowly to induce precipitation. |
| Impure Crystals | Co-precipitation or entrapment of impurities. | Ensure starting racemic pyrrolidine is of high purity; recrystallize at lower supersaturation. |
Experimental Workflows & Methodologies
Protocol: Anti-Solvent Crystallization and Seeding Strategy
This self-validating protocol is designed to bypass LLPS and promote the growth of high-purity, low-defect crystals.
-
Dissolution: Dissolve 1.0 equivalent of this compound free base in 5 volumes of Isopropanol (IPA) at 50 °C.
-
Salt Formation: Slowly add 1.05 equivalents of the selected acid (e.g., L-Tartaric acid) pre-dissolved in 2 volumes of IPA.
-
In-Process Control (IPC): Verify complete dissolution. The solution must be completely clear. Causality Check: If the solution is cloudy, the salt has prematurely precipitated or oiled out. Heat to 60 °C and add 1 additional volume of IPA until clear.
-
Cooling & Seeding: Cool the solution linearly to 40 °C over 1 hour. Add 1–2 wt% of crystalline seed of the desired polymorph.
-
Bed Maturation: Hold the suspension at 40 °C for 2 hours. Causality Check: This isothermal hold allows the seed bed to mature and consume excess supersaturation, preventing secondary nucleation and fines generation.
-
Anti-Solvent Addition: Dose 10 volumes of Heptane (anti-solvent) over 4 hours using a syringe pump. Maintaining a slow, constant addition rate ensures the system stays within the metastable zone, avoiding LLPS.
-
Final Cooling: Cool the suspension to 5 °C at a rate of 0.1 °C/min. Hold for 4 hours to maximize yield.
-
Isolation & Validation: Filter the crystals via a Buchner funnel, wash with a cold IPA/Heptane mixture (1:2), and dry under vacuum at 40 °C for 12 hours. Confirm solid-state properties via XRPD and DSC[6],[3].
Visualizations of Crystallization Dynamics
Workflow for high-throughput salt screening and crystallization.
Thermodynamic pathways: Oiling out (LLPS) vs. controlled crystallization.
References
1.[2] Title: this compound | PubChem Source: National Institutes of Health (NIH) URL: [Link]
4.[5] Title: Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan Source: PubMed Central (PMC) URL: [Link]
5.[6] Title: US10421745B2 - Salt forms of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine Source: Google Patents URL:
6.[3] Title: Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts Source: PubMed Central (PMC) URL: [Link]
7.[4] Title: SOLID STATE MODIFICATION BY CO-CRYSTALLIZATION OF SELECTED DRUG Source: Gujarat Technological University (via Amazon S3) URL: [Link]
Sources
- 1. CAS 1220035-58-4 | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H15NO | CID 53409233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10421745B2 - Salt forms of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Handling 3-(2-Methoxyethyl)pyrrolidine
Ticket #404: Hygroscopicity Management & Handling Protocols
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Reagent Stability Critical)
Executive Summary
Welcome to the Technical Resource Hub. You are likely here because your 3-(2-Methoxyethyl)pyrrolidine (CAS: 136735-64-9) has transitioned from a free-flowing liquid/solid into a viscous gum, or your stoichiometric calculations are failing due to unknown water content.
This pyrrolidine derivative acts as a "moisture magnet" due to the synergistic hygroscopicity of its secondary amine (H-bond donor/acceptor) and the ether oxygen (H-bond acceptor) on the side chain. This guide provides the rigorous protocols required to restore, handle, and stabilize this building block for precision medicinal chemistry.
Part 1: The Nature of the Issue (Root Cause Analysis)
Q: Why is this specific pyrrolidine derivative so difficult to handle compared to simple pyrrolidine?
A: It is a matter of dual-site hygroscopicity . While simple pyrrolidine is hygroscopic, this compound possesses an ethylene glycol-like side chain. The ether oxygen increases the polarity and provides an additional site for water coordination without significantly increasing lipophilicity to repel moisture.
Furthermore, as a secondary amine, it reacts reversibly with atmospheric CO₂ to form carbamates (ammonium carbamate species), often mistaken for "wet" solid. This reaction is accelerated by moisture.
Reaction Logic:
Part 2: Immediate Handling & Dispensing
Q: How do I dispense the free base without introducing water?
A: Do not use spatulas or open weighing boats on the benchtop. You must treat this compound as air-sensitive. Use the "Inert Syringe Transfer" method or a Glove Bag.[1]
Protocol: Inert Syringe Transfer
-
Purge: Flush the source bottle with Argon/Nitrogen before capping with a rubber septum.
-
Pressure Equalization: Insert a balloon filled with inert gas into the septum.
-
Draw: Use a dry, gas-tight syringe to withdraw the required volume.
-
Transfer: Inject directly into your reaction vessel (which should already contain your solvent).
-
Weighing: Weigh the syringe before and after dispensing to get the exact mass added (Mass by Difference).
Visual Workflow: Inert Handling Logic
Figure 1: The "Mass-by-Difference" workflow ensures the reagent is never exposed to atmospheric moisture during weighing.
Part 3: Drying & Purification
Q: My reagent is already wet. How do I dry it without degrading it?
A: Do not use heat alone; amines can oxidize. Use Azeotropic Distillation . Water forms a low-boiling azeotrope with toluene. This allows you to "carry" the water out of the amine at temperatures lower than the amine's boiling point.
Protocol: Azeotropic Drying
-
Dissolve the wet amine in Toluene (10 mL per gram of amine).
-
Rotary evaporate at 40–45°C under reduced pressure.
-
The water/toluene azeotrope boils off first.[2]
-
Repeat this process 3 times .
-
Validation: Take a small aliquot for H-NMR in
. If the water peak (usually ~1.56 ppm in wet , but varies) is significant, repeat.
Table 1: Azeotropic Solvent Efficiency
| Solvent | Azeotrope BP (with Water) | Water % in Azeotrope | Suitability for Pyrrolidines |
| Toluene | 85°C | 20% | Excellent (Chemically Inert) |
| Ethanol | 78°C | 4% | Poor (Protogenic, low efficiency) |
| Acetonitrile | 76°C | 16% | Good (But may coordinate with metals) |
| DCM | 38°C | 1.5% | Poor (Inefficient water removal) |
Part 4: Long-Term Stabilization (Salt Formation)
Q: Can I convert this oil into a stable solid?
A: Yes. Converting the free base to the Hydrochloride (HCl) or Oxalate salt is the gold standard for long-term storage. The salt lattice energy prevents hygroscopic absorption.
Protocol: Preparation of the HCl Salt
Reference: Standard protocol adapted from Armarego & Chai [1].
-
Dissolution: Dissolve 1.0 eq of this compound in dry Diethyl Ether or 1,4-Dioxane (anhydrous).
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq).
-
Note: Do not use aqueous HCl.
-
-
Precipitation: A white precipitate should form immediately.
-
Isolation: Filter the solid under a blanket of Nitrogen (using a Schlenk frit is ideal).
-
Washing: Wash with cold dry ether to remove excess acid.
-
Drying: Dry in a vacuum oven at 40°C over
.
Visual Workflow: Salt Formation Pathway
Figure 2: Conversion of the hygroscopic free base into a stable crystalline salt.
Part 5: Troubleshooting FAQ
Q: I used the HCl salt in an amide coupling (EDC/NHS), but the yield was <10%. Why?
A: Did you add a base?
When you use the HCl salt, the amine is protonated (
-
Fix: You must add an auxiliary base (e.g., DIPEA or TEA, 3-4 equivalents) to the reaction mixture to "free" the amine in situ.
Q: The compound turned yellow/brown in storage. Is it ruined? A: This indicates oxidation (N-oxide formation).
-
Test: Run a TLC or LCMS. If the purity is >90%, purify via a short silica plug (DCM/MeOH/NH3).
-
Prevention: Always store under Argon.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][4] (Standard protocols for amine purification and salt formation).
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents. (General inert handling techniques).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53409233, this compound. (Physical properties and safety data).
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. reddit.com [reddit.com]
- 3. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
- 4. Armarego, W.L. (2022) Purification of Laboratory Chemicals Part 2 Inorganic Chemicals, Catalysts, Biochemicals, Physiologically Active Chemicals, Nanomaterials. Butterworth-Heinemann, Oxford, 499-585. - References - Scientific Research Publishing [scirp.org]
Technical Support Center: Scale-Up & Troubleshooting for 3-(2-Methoxyethyl)pyrrolidine
Topic: Scale-up challenges for 3-(2-Methoxyethyl)pyrrolidine production CAS: 1220035-58-4 Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.
Introduction: The Molecule & The Challenge
As a Senior Application Scientist, I often see researchers underestimate the scale-up complexity of This compound . While the structure appears simple—a saturated nitrogen heterocycle with an ether side chain—it sits at the intersection of two notorious scale-up bottlenecks: handling aluminum hydride reductions and isolating water-soluble amines .
This guide bypasses standard textbook advice to address the specific "pain points" encountered when moving this synthesis from gram to kilogram scale. We focus on the two dominant synthetic routes:
-
Reduction of the Lactam Precursor (Most common, high yield, high hazard).
-
O-Methylation of 3-(2-Hydroxyethyl)pyrrolidine (Alternative, selectivity issues).
Module 1: The Reduction Route (Lactam to Amine)
The most robust scale-up route typically involves the reduction of 3-(2-methoxyethyl)pyrrolidin-2-one using Lithium Aluminum Hydride (LAH) or Red-Al.
Critical Workflow: The Quenching Protocol
The "grey sludge" (aluminum salt emulsion) is the primary failure mode in pyrrolidine scale-up. It traps the product and prevents phase separation.
Figure 1: Decision matrix for quenching aluminum hydride reductions based on reaction scale.
Troubleshooting Guide: Reduction & Workup
Q1: The reaction mixture solidified into a "brick" during the LAH quench. How do I recover my product?
-
Diagnosis: You likely added water too fast or used the wrong solvent ratio, causing rapid polymerization of aluminum hydroxides.
-
The Fix: Do not attempt to filter immediately. Add a saturated aqueous solution of Rochelle Salt (Potassium Sodium Tartrate) .
-
Mechanism: Tartrate ions chelate the aluminum, breaking the gel structure.
-
Protocol: Add a volume of saturated Rochelle salt solution equal to your reaction solvent volume. Stir vigorously for 3–12 hours. The mixture will separate into two clear layers.[1]
-
Q2: I am seeing low yields (<50%) despite TLC showing complete conversion. Where is the product?
-
Diagnosis: this compound is a secondary amine with high water solubility. It is likely partitioning into the aqueous aluminum sludge.
-
The Fix:
-
pH Adjustment: Ensure the aqueous layer is strongly basic (pH > 12) to keep the amine deprotonated.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Switch: Switch from Ethyl Acetate (often too polar/miscible) to Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction.
-
Q3: Is there a safer alternative to LAH for kilogram-scale reduction?
-
Recommendation: Yes, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) .
-
Benefit: It is soluble in toluene (no slurry handling), thermally more stable, and non-pyrophoric in dry air.
-
Process Note: The byproduct of Red-Al is 2-methoxyethanol, which must be removed carefully, but for your specific molecule (which contains a methoxyethyl group), this solvent compatibility is often excellent.
-
Module 2: The Alkylation Route (O-Methylation)
This route involves methylating 3-(2-hydroxyethyl)pyrrolidine.
Critical Data: Selectivity Control
| Parameter | Condition A (Poor Selectivity) | Condition B (High Selectivity) |
| Protecting Group | None (Free Amine) | N-Boc or N-Cbz |
| Base | NaOH / KOH | NaH (Sodium Hydride) |
| Solvent | Water / Alcohols | THF or DMF (Anhydrous) |
| Major Impurity | N-methylated + O-methylated mix | Clean O-methylated product |
Troubleshooting Guide: Alkylation
Q4: I am detecting significant N-methylation impurities. Do I really need a protecting group?
-
Scientific Reality: Yes. The pKa of the secondary amine (~35-40 in DMSO) and the alcohol (~29) suggests the alkoxide forms first, but the nucleophilicity of the neutral amine is sufficient to compete with the alkoxide for the methyl iodide/sulfate, especially in polar aprotic solvents.
-
The Protocol:
-
Protect nitrogen with Boc anhydride (quantitative yield, easy workup).
-
Perform Williamson ether synthesis (NaH/MeI).
-
Deprotect with HCl/Dioxane or TFA.
-
Note: This adds two steps but increases overall yield from ~40% (dirty) to >85% (clean).
-
Q5: The NaH reaction is stalling. Can I heat it?
-
Warning: Heating NaH in DMF or DMSO can be explosive due to thermal decomposition of the solvent catalyzed by the base.
-
The Fix:
-
Ensure your NaH is fresh. Old NaH hydrolyzes to NaOH, which is far less reactive in this context.
-
Add a catalytic amount of 15-Crown-5 ether to complex the sodium and increase the "naked" alkoxide reactivity.
-
Keep temperature < 40°C.
-
Module 3: Purification & Stability
Purification Logic Flow
Figure 2: Purification strategy based on crude purity profile.
Q6: The final product is turning yellow/brown upon storage.
-
Cause: Secondary amines are prone to oxidation (N-oxide formation) and absorbing atmospheric CO2 (carbamate formation).
-
The Fix:
-
Storage: Store under Argon at 4°C.
-
Stabilization: Convert to the Hydrochloride (HCl) or Oxalate salt for long-term storage. The salt form is a stable solid and non-hygroscopic compared to the free base oil.
-
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997. (Comprehensive guide on LAH vs. Red-Al selectivity).
-
Rochelle Salt Workup Protocol: Org. Synth.1985 , 63, 140. (Detailed procedure for breaking aluminum emulsions).
-
Williamson Ether Synthesis Scale-Up: Org. Process Res. Dev.2004 , 8, 1065–1071. (Discussion on safety of NaH in polar aprotic solvents).
-
Pyrrolidine Synthesis Review: Chem. Rev.2019 , 119, 5, 3211–3287. (General strategies for functionalized pyrrolidines).
Sources
Minimizing side reactions in pyrrolidine coupling protocols
Mission: To provide researchers with high-fidelity troubleshooting strategies for pyrrolidine coupling, minimizing common failure modes such as racemization, guanidinylation, and beta-hydride elimination.
Module 1: Amide Bond Formation
Core Challenge: Stereochemical erosion (Racemization) and Guanidinylation.
The Mechanism of Failure
Pyrrolidine-based amino acids (e.g., Proline) are uniquely susceptible to racemization during activation. Unlike primary amino acids, the secondary amine nature of the pyrrolidine ring restricts conformational flexibility, but the activation of the carboxyl group often leads to the formation of a 5(4H)-oxazolone intermediate.
-
Causality: The oxazolone intermediate is prone to base-catalyzed enolization. The
-proton is acidic; once removed by a base (like DIPEA), chirality is lost. -
Guanidinylation: When using uronium reagents (HATU/HBTU), the steric bulk of the secondary amine slows down the acylation rate. This allows the unreacted amine to attack the uronium reagent itself, permanently "capping" the amine as a guanidine byproduct.
Visualization: The Racemization Pathway
The following diagram illustrates the critical fork between successful coupling and the racemization trap.
Figure 1: The kinetic competition between direct amidation and the oxazolone-mediated racemization pathway.
FAQ: Amide Coupling Optimization
Q: Why is my yield low and my MS shows a +99 mass shift? A: You are likely observing guanidinylation .
-
Diagnosis: The mass difference corresponds to the tetramethylguanidinium moiety from HATU/HBTU.
-
Fix:
-
Switch Reagents: Use phosphonium salts (PyBOP ) or the morpholino-uronium salt COMU . PyBOP cannot form stable guanidines.
-
Pre-activation: Allow the acid and HATU to react for 1-2 minutes before adding the pyrrolidine amine. This ensures the active ester is formed before the amine is introduced.
-
Q: I am seeing ~15% D-isomer in my Proline coupling. How do I stop this? A: This is classic oxazolone-mediated racemization.
-
Fix 1 (Reagent): Switch to COMU/Oxyma . COMU is superior to HATU for suppressing racemization in secondary amines due to the lower pKa of the Oxyma leaving group and lack of benzotriazole moiety [1].
-
Fix 2 (Base): Replace DIPEA with 2,4,6-Collidine (TMP). Collidine is a weaker, non-nucleophilic base that is sufficient to deprotonate the acid but less likely to abstract the
-proton from the oxazolone intermediate [2].
Module 2: C-N Cross-Coupling (Buchwald-Hartwig)
Core Challenge: Beta-Hydride Elimination and Hydrodehalogenation.
The Mechanism of Failure
Coupling pyrrolidine (a cyclic secondary amine) to aryl halides using Pd-catalysis presents a specific risk: Beta-Hydride Elimination . If the Reductive Elimination step is slow (due to steric hindrance on the aryl partner), the palladium center may instead abstract a hydrogen from the pyrrolidine ring (beta to the nitrogen). This releases an imine (dihydropyrrole) and leaves a Pd-H species, which then reduces the aryl halide to a simple arene (hydrodehalogenation).
Visualization: The Catalytic Fork
This diagram highlights where the reaction fails for secondary amines.
Figure 2: Ligand selection determines whether the complex undergoes productive reductive elimination or destructive beta-hydride elimination.
FAQ: C-N Coupling Optimization
Q: I am using BrettPhos but getting mostly dehalogenated starting material. Why? A: BrettPhos is optimized for primary amines.[1] For cyclic secondary amines like pyrrolidine, it is often too bulky to allow rapid reductive elimination, favoring beta-hydride elimination.
-
Solution: Switch to RuPhos or DavePhos . RuPhos is specifically designed to facilitate the coupling of secondary amines by accelerating reductive elimination, thereby outcompeting the beta-hydride pathway [3].
Q: My reaction stalls with aryl chlorides. A: Aryl chlorides are difficult substrates for pyrrolidine coupling due to slow oxidative addition.
-
Solution:
-
Pre-catalyst: Use RuPhos Pd G3 or G4 precatalysts rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio and rapid initiation.
-
Solvent/Base: Switch to tBuOH or Dioxane with NaOtBu (if functional groups permit). If base-sensitive, use Cs2CO3 in Dioxane at 100°C.
-
Module 3: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (+99 mass shift) | Guanidinylation (HATU/HBTU reaction with amine). | Switch to COMU or PyBOP . Pre-activate acid for 2 mins. |
| Racemization (D-isomer) | Oxazolone formation via base abstraction. | Use Collidine instead of DIPEA. Use Oxyma as additive.[2] Keep temp < 0°C during addition. |
| Dehalogenated Aryl Halide | Beta-hydride elimination (Buchwald).[3] | Switch ligand to RuPhos . Increase catalyst loading. |
| No Reaction (Buchwald) | Catalyst poisoning or oxidation. | Sparge solvents with Argon for 15 mins. Use Pd G3/G4 precatalysts . |
| Diketopiperazine (DKP) | Intramolecular cyclization (Dipeptide stage). | Avoid Fmoc-Pro-Pro-OH sequences if possible. Use Trityl protection or bulky resins (2-CTC). |
Experimental Protocols
Protocol A: Low-Racemization Amide Coupling (COMU Method)
Best for: Coupling Chiral Pyrrolidines/Proline to amines.
-
Preparation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).
-
Base Addition: Add 2,4,6-Collidine (1.0 equiv) and cool to 0°C.
-
Note: Using exactly 1.0 equiv prevents excess base from abstracting protons.
-
-
Activation: Add COMU (1.0 equiv) and Oxyma Pure (1.0 equiv). Stir at 0°C for 2–5 minutes.
-
Visual Check: Solution often turns bright yellow/orange (color of the active ester).
-
-
Coupling: Add the Pyrrolidine/Amine (1.1 equiv).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by LCMS.[4]
Protocol B: RuPhos-Mediated Arylation of Pyrrolidine
Best for: Coupling Pyrrolidine to Aryl Chlorides/Bromides.
-
Setup: In a vial, add RuPhos Pd G4 Precatalyst (1–2 mol%).
-
Reagents: Add Aryl Halide (1.0 equiv) and NaOtBu (1.5 equiv).
-
Alternative Base: Use Cs2CO3 (2.0 equiv) if substrate has esters/ketones.
-
-
Solvent: Evacuate and backfill with Argon (x3). Add anhydrous Dioxane or THF (0.2 M).
-
Amine: Add Pyrrolidine (1.2 equiv).
-
Execution: Seal and heat to 80°C (for Bromides) or 100°C (for Chlorides) for 2–12 hours.
-
Workup: Filter through Celite/Silica plug to remove Pd black before concentration.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Sources
Validation & Comparative
An Application Scientist's Guide to Interpreting the Infrared Spectra of Methoxyethyl Pyrrolidine Derivatives
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a frontline analytical technique, offering a rapid, non-destructive method for functional group identification and structural verification. This guide provides an in-depth analysis of the characteristic IR spectral features of N-(2-methoxyethyl)pyrrolidine and its derivatives, compounds of interest in medicinal chemistry. We will dissect the spectrum based on fundamental molecular vibrations, compare it with logical alternatives, and provide a validated experimental protocol for acquiring high-quality data.
The Molecular Blueprint: Key Vibrational Modes
The structure of N-(2-methoxyethyl)pyrrolidine combines three key functional components: a saturated pyrrolidine ring (a tertiary amine), an ethyl linker, and a terminal methoxy group (an ether). Each component contributes distinct absorptions to the overall IR spectrum. The fundamental requirement for a vibrational mode to be "IR active" is that it must cause a change in the net molecular dipole moment.[1]
The most informative vibrations are stretches (changes in bond length) and bends (changes in bond angle). In a molecule of this complexity, these vibrations give rise to a unique spectral "fingerprint."
Figure 1: Key bond vibrations in N-(2-methoxyethyl)pyrrolidine.
Deconstructing the Spectrum: Diagnostic Peaks and Their Origins
An IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[2] The former contains fewer, more assignable peaks, while the latter is a complex pattern of absorptions unique to the entire molecular structure.
1. The Aliphatic C-H Stretching Region (3000-2850 cm⁻¹) The most intense set of absorptions in the spectrum will appear just below 3000 cm⁻¹. These peaks arise from the symmetric and asymmetric stretching vibrations of the numerous sp³-hybridized C-H bonds in the pyrrolidine ring and the methoxyethyl side chain.[3] The presence of these strong bands and the notable absence of peaks above 3000 cm⁻¹ is a crucial first diagnostic step, confirming the molecule is fully saturated and lacks alkene or aromatic C-H bonds.[4]
2. The Ether Linkage: The C-O-C Stretch (approx. 1120 cm⁻¹) The single most characteristic peak for a saturated aliphatic ether is the asymmetric C-O-C stretching vibration.[5] This absorption is typically strong and sharp, appearing in the 1140-1070 cm⁻¹ range.[5][6] For N-(2-methoxyethyl)pyrrolidine, this band is expected around 1120 cm⁻¹ and serves as the primary confirmation of the methoxyethyl group's successful incorporation. Its high intensity is due to the large change in dipole moment associated with this particular stretching motion.
3. The Tertiary Amine: C-N Stretching (1250-1020 cm⁻¹) As a tertiary amine, the molecule lacks an N-H bond, and therefore, will show no absorption in the 3500-3300 cm⁻¹ region.[7][8] The stretching vibration of the C-N bonds in aliphatic amines gives rise to weak or medium intensity bands between 1250-1020 cm⁻¹.[7][9] These peaks are often less diagnostically reliable on their own because they fall within the crowded fingerprint region and can be obscured by or coupled with other vibrations. However, their presence is consistent with the proposed structure.
4. The Fingerprint Region (<1500 cm⁻¹) This region contains a wealth of structural information, including C-H bending (scissoring and rocking) vibrations, C-C single bond stretches, and complex skeletal vibrations of the pyrrolidine ring.[10]
-
C-H Bending: Expect medium intensity peaks around 1470-1450 cm⁻¹ for CH₂ scissoring and near 1370 cm⁻¹ for CH₃ rocking modes.[11]
-
Skeletal Vibrations: The specific pattern of peaks in this region is unique to the molecule's overall structure. While assigning each peak is impractical, this entire pattern serves as a "fingerprint" that can be used to confirm the identity of a compound by comparing its spectrum to that of a known standard.[1]
Comparative Analysis: Differentiating from Structural Analogs
The power of IR spectroscopy lies not only in identifying what is present but also in confirming what is absent. A comparison with plausible alternatives or synthetic precursors highlights the diagnostic utility of the key peaks.
| Compound | Key Diagnostic Peak(s) | Wavenumber (cm⁻¹) | Rationale |
| N-(2-methoxyethyl)pyrrolidine | Strong C-O-C Stretch | ~1120 | Confirms the presence of the saturated ether linkage.[5] |
| No O-H or N-H Stretch | >3200 | Confirms the molecule is an ether and a tertiary amine.[8] | |
| Pyrrolidine (Secondary Amine) | Medium N-H Stretch | 3350-3310 | Characteristic of a secondary amine N-H bond.[7] |
| Broad N-H Wag | 910-665 | Confirms the presence of a secondary amine.[7] | |
| Absence of strong C-O-C | 1150-1070 | No ether functional group is present. | |
| 2-Methoxyethanol (Alcohol) | Strong, Broad O-H Stretch | 3500-3200 | Dominant peak confirming the hydroxyl group.[3] |
| Strong C-O Stretch | ~1050 | C-O stretch from the primary alcohol. | |
| N-Ethylpyrrolidine | Absence of strong C-O-C | 1150-1070 | No ether functional group is present. |
| Similar C-H and C-N peaks | 3000-2850, 1250-1020 | Spectrum would look very similar but lack the key ether band. |
Experimental Protocols
Acquiring a High-Quality FTIR Spectrum of a Liquid Sample
Trustworthy data is built on a foundation of meticulous experimental technique. This protocol describes the use of the Attenuated Total Reflectance (ATR) method, which is ideal for liquid samples due to its minimal sample preparation and ease of use.[12]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or ZnSe crystal)
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is impeccably clean. Wipe it gently with a lint-free tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.
-
-
Sample Application:
-
Place a single drop of the neat liquid N-(2-methoxyethyl)pyrrolidine derivative directly onto the center of the ATR crystal.[13] The amount should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using standard parameters (e.g., resolution of 4 cm⁻¹, 16-32 scans). The instrument's software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal immediately after use by wiping away the sample with a tissue and then cleaning with an appropriate solvent as in Step 1. This prevents cross-contamination of subsequent samples.
-
Conclusion
The infrared spectrum of a methoxyethyl pyrrolidine derivative provides a clear and definitive structural signature. The most conclusive evidence for successful synthesis is the appearance of a strong, sharp absorption band around 1120 cm⁻¹ , characteristic of the C-O-C ether stretch, coupled with the complete absence of O-H (>3200 cm⁻¹) or N-H (3500-3300 cm⁻¹) stretching bands. The dense series of peaks below 3000 cm⁻¹ confirms the aliphatic nature of the molecule, and the unique pattern in the fingerprint region provides final confirmation of its specific molecular identity. By following validated protocols and understanding the causal links between molecular structure and spectral features, researchers can confidently use FTIR spectroscopy as a rapid, reliable tool in the drug development workflow.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
SciSpace. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
Optica Publishing Group. (n.d.). Far-Infrared Spectra of Saturated Esters. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
PubMed. (2012, March 21). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2026, February 19). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and calculated IR spectra of aliphatic ethers in the CH stretching region (3050-2700 cm-1). Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
NIST WebBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red...). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(2-methoxyethyl)pyrrolidine (C7H15NO). Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Methylpyrrolidine. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Interpreting IR Spectra [chemistrysteps.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. jascoinc.com [jascoinc.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Bioisosteric Replacement of 3-(2-Methoxyethyl)pyrrolidine in Drug Discovery
In the intricate process of drug discovery and lead optimization, the strategic modification of molecular scaffolds to enhance efficacy, selectivity, and pharmacokinetic properties is paramount. Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a rational approach to this challenge by substituting a functional group with another that shares similar physicochemical and electronic characteristics.[1][2] This guide provides an in-depth technical comparison of 3-(2-methoxyethyl)pyrrolidine as a bioisosteric replacement, offering insights into its potential advantages and practical applications for researchers, scientists, and drug development professionals.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[3][4] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole. This, coupled with the stereogenic potential of its carbon atoms and the basicity of the nitrogen atom, makes it a versatile building block for creating novel therapeutics.[3] The introduction of various substituents onto the pyrrolidine ring can significantly influence a molecule's biological activity and pharmacokinetic profile.
This guide will delve into the specific attributes of the this compound moiety, comparing it with other common bioisosteres. We will explore its potential to modulate key drug-like properties and provide a hypothetical, yet experimentally grounded, case study to illustrate its application in a real-world drug design scenario.
The this compound Moiety: A Profile
The this compound fragment introduces a flexible, polar side chain containing an ether linkage. This seemingly simple modification can have a profound impact on a molecule's properties.
Physicochemical Properties and Bioisosteric Potential
The methoxyethyl group can be considered a bioisostere for a variety of functional groups, including but not limited to, small alkyl chains, terminal alcohols, and primary or secondary amines. The key to its utility lies in the unique combination of properties it imparts.
-
Solubility and Polarity: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a simple alkyl substituent. This is a critical parameter for oral bioavailability and formulation.
-
Lipophilicity: While more polar than an analogous alkyl chain, the methoxyethyl group is less polar than a hydroxyl or amino group, allowing for a fine-tuning of the overall molecule's lipophilicity (LogP). This balance is crucial for membrane permeability and target engagement.
-
Basicity: The pyrrolidine nitrogen provides a basic center. The ether linkage in the 3-position substituent is electronically neutral and is not expected to significantly alter the pKa of the pyrrolidine nitrogen. This is in contrast to an aminoethyl substituent, which would introduce a second basic center.
-
Conformational Flexibility: The ethyl linker provides rotational freedom, allowing the methoxy group to adopt various conformations to optimize interactions with a biological target.
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than, for example, an ester or an amide bond.[1]
The following table provides a comparative summary of the calculated physicochemical properties of this compound and other relevant 3-substituted pyrrolidines.
| Substituent at 3-position | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| -CH₂CH₂OCH₃ | C₇H₁₅NO | 129.20 | 0.4 |
| -CH₂CH₃ | C₆H₁₃N | 99.17 | 1.3 |
| -CH₂CH₂OH | C₆H₁₃NO | 115.17 | 0.2 |
| -CH₂CH₂NH₂ | C₆H₁₄N₂ | 114.19 | 0.1 |
Data sourced from PubChem and other chemical databases.
Hypothetical Case Study: Bioisosteric Replacement in a Selective Serotonin 5-HT2A Receptor Agonist
To illustrate the practical application of this compound as a bioisostere, we will consider a hypothetical lead optimization program for a selective serotonin 5-HT2A receptor agonist. Psychedelic compounds that act as 5-HT2A agonists are showing promise in clinical trials for treating various psychiatric disorders.[5]
Lead Compound (Hypothetical): Let us assume a lead compound, "Lead-1," which is a potent 5-HT2A agonist but suffers from poor aqueous solubility and rapid metabolism at the terminal ethyl group of a 3-ethylpyrrolidine moiety.
Caption: Structure of the hypothetical lead compound, Lead-1.
The Challenge: To improve the physicochemical and pharmacokinetic properties of Lead-1 while maintaining or improving its potency and selectivity for the 5-HT2A receptor.
The Strategy: A bioisosteric replacement of the 3-ethyl group with a 3-(2-methoxyethyl) group to generate "Analog-1".
Caption: Bioisosteric replacement strategy from Lead-1 to Analog-1.
Experimental Protocol for Synthesis and Comparative Evaluation
The following is a detailed, step-by-step methodology for the synthesis of Analog-1 and its subsequent comparative evaluation against Lead-1.
Part 1: Synthesis of this compound Precursor
The synthesis of 3-substituted pyrrolidines can be achieved through various methods, including palladium-catalyzed hydroarylation or ring-closing metathesis.[6][7] For this case study, we will outline a synthetic route based on the alkylation of a suitable pyrrolidine precursor.
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis:
-
Wittig Reaction: To a solution of (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 1 hour, then add a solution of N-Boc-3-pyrrolidinone in THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product by column chromatography to yield N-Boc-3-(methoxymethylene)pyrrolidine.
-
Hydrogenation: Dissolve the product from Step 1 in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours. Filter the catalyst and concentrate the filtrate under reduced pressure to obtain N-Boc-3-(methoxymethyl)pyrrolidine.
-
Boc Deprotection: Dissolve the product from Step 2 in a solution of 4M HCl in dioxane. Stir at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.
Part 2: Synthesis of Analog-1
The final analog can be synthesized by coupling the this compound with the pharmacophore of Lead-1, likely through a reductive amination or an N-alkylation reaction, depending on the nature of the pharmacophore.
Part 3: Comparative In Vitro Evaluation
A head-to-head comparison of Lead-1 and Analog-1 is essential to validate the bioisosteric replacement.
Comparative Assays Workflow:
Caption: Workflow for the comparative evaluation of Lead-1 and Analog-1.
Detailed Protocols:
-
Aqueous Solubility: Determine the kinetic solubility of both compounds using a high-throughput method such as nephelometry.
-
LogD₇.₄ Determination: Measure the distribution coefficient at pH 7.4 using a shake-flask method or an automated chromatographic technique.
-
Receptor Binding Assay: Perform a radioligand binding assay using a cell line expressing the human 5-HT2A receptor to determine the binding affinity (Ki) of each compound.
-
Functional Assay: Utilize a calcium flux assay in the same cell line to measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds.
-
Microsomal Stability Assay: Incubate the compounds with human liver microsomes and measure the rate of metabolism to determine the in vitro half-life (t₁/₂).
Expected Outcomes and Interpretation
Based on the principles of bioisosterism, we can hypothesize the following outcomes for Analog-1 compared to Lead-1:
-
Improved Solubility: The introduction of the ether oxygen is expected to increase aqueous solubility.
-
Maintained or Improved Potency: The flexible methoxyethyl side chain may adopt a favorable conformation within the receptor binding pocket, potentially maintaining or even enhancing potency.
-
Enhanced Metabolic Stability: The replacement of the terminal ethyl group with a methoxyethyl group may block a key site of metabolic oxidation, leading to a longer half-life in the microsomal stability assay.
-
Favorable Lipophilicity: The LogD₇.₄ of Analog-1 is expected to be slightly lower than that of Lead-1, which could be beneficial for overall ADME properties.
Conclusion
The this compound moiety represents a valuable tool in the medicinal chemist's arsenal for lead optimization. Its ability to modulate solubility, lipophilicity, and metabolic stability while providing conformational flexibility makes it a versatile bioisosteric replacement for a range of functional groups. While direct comparative data for this specific fragment is not abundant in the literature, a rational, experimentally driven approach, as outlined in the hypothetical case study, can effectively evaluate its potential to improve the drug-like properties of a lead compound. By carefully considering the specific challenges of a drug discovery program, the strategic application of bioisosteric replacements like this compound can significantly contribute to the development of safer and more effective medicines.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]
-
Østergaard, N., et al. (2003). A New Synthesis of 3-Substituted Pyrrolidines Using Iron Catalysed Cross-coupling Reactions and Ring Closing Metathesis. Synlett, 2003(12), 1889-1891. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Stephenson, C. R. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Angewandte Chemie International Edition, 57(52), 17238-17242. Available from: [Link]
-
Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. Available from: [Link]
-
Wu, Y. D., & Houk, K. N. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Zhang, J., et al. (2016). Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole. Molecules, 21(9), 1113. Available from: [Link]
-
Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49. Available from: [Link]
-
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-20. Available from: [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available from: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]
-
Cao, C., & Li, Z. (2013). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Industrial & Engineering Chemistry Research, 52(40), 14496-14506. Available from: [Link]
-
Embibe. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. Available from: [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Available from: [Link]
-
LibreTexts. (2024). 15.12: Physical Properties of Amines. Chemistry LibreTexts. Available from: [Link]
-
Lumen Learning. (n.d.). 15.12 Physical Properties of Amines. The Basics of General, Organic, and Biological Chemistry. Available from: [Link]
-
Baran, P. S. (n.d.). Bioisosteres of Common Functional Groups. Baran Lab, The Scripps Research Institute. Available from: [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44305. Available from: [Link]
-
Nicewicz, D. A., et al. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 143(43), 18011-18017. Available from: [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44305. Available from: [Link]
-
International Journal of Scientific Research & Technology. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Available from: [Link]
-
Journal of Molecular Structure. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available from: [Link]
-
Halberstadt, A. L., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 66(15), 10564-10584. Available from: [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 3. enamine.net [enamine.net]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomeric Excess Determination of Chiral 3-(2-Methoxyethyl)pyrrolidine: A Comparative Technical Guide
Executive Summary
3-(2-Methoxyethyl)pyrrolidine (CAS: 1220035-58-4) is a critical chiral building block in the synthesis of neuroactive pharmaceutical agents and kinase inhibitors. Its pharmacological potency often hinges on the specific 3D-orientation of the methoxyethyl side chain at the C3 position.
Determining the enantiomeric excess (ee) of this secondary amine presents unique challenges due to its high polarity, lack of strong UV chromophores, and basic nitrogen functionality which causes peak tailing on silica-based columns. This guide compares three distinct analytical workflows to determine ee, prioritizing precision, throughput, and robustness.
Methodological Landscape: At a Glance
| Feature | Method A: Direct Chiral HPLC | Method B: Derivatization + Achiral HPLC | Method C: 19F-NMR with Chiral Auxiliaries |
| Principle | Direct separation on Chiral Stationary Phase (CSP) | Conversion to diastereomers; separation on C18 | Magnetic non-equivalence of diastereomeric nuclei |
| Precision | High (>99.5% accuracy) | High (>99% accuracy) | Moderate (~95-98%) |
| Throughput | High (15-30 min/run) | Low (Requires reaction time) | High (Rapid acquisition) |
| Sample Prep | Minimal (Dilution) | Complex (Reaction + Workup) | Moderate (Mixing in NMR tube) |
| Cost | High (Expensive Columns) | Low (Standard Columns) | Moderate (Deuterated solvents/Shift reagents) |
| Best For | QC / Routine Batch Release | R&D / Method Validation | Early Stage Screening |
Part 1: Strategic Method Selection
The choice of method depends on the development stage. Use the following decision matrix to select the optimal workflow.
Figure 1: Decision tree for selecting the appropriate ee determination method based on sample purity and chromophore presence.
Part 2: Deep Dive Protocols
Method A: Direct Chiral HPLC (The Gold Standard)
Context: The native molecule lacks a strong chromophore (only weak end-absorption <210 nm). Direct analysis is feasible only if detection is via Refractive Index (RI), ELSD, or Mass Spectrometry (MS). For UV detection, pre-column derivatization (e.g., with Benzoyl Chloride) is strongly recommended to introduce a chromophore and reduce amine basicity.
Optimized Protocol (Post-Benzoylation)
-
Derivatization: React 10 mg amine with benzoyl chloride (1.1 eq) and TEA (1.5 eq) in DCM for 30 mins. Quench, wash, and dry.
-
Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).
-
Why? Immobilized phases allow the use of DCM/THF to solubilize the protected amine without stripping the chiral selector.
-
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Detection: UV @ 254 nm (Strong benzamide absorption).
-
Temperature: 25°C.
Critical Success Factor: If analyzing the free amine (without benzoylation) using MS/ELSD, you must add 0.1% Diethylamine (DEA) to the mobile phase. This masks residual silanol groups on the silica support, preventing severe peak tailing that can obscure the minor enantiomer.
Method B: Derivatization with Mosher’s Acid Chloride (The Robust Alternative)
Context: This method converts enantiomers into diastereomers using a chiral auxiliary. It is chemically absolute and does not require a chiral column.
Mechanism
The secondary amine of this compound reacts with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl] to form diastereomeric amides. These have different physical properties and separate easily on standard C18 columns.
Figure 2: Workflow for converting enantiomers to diastereomers using Mosher's Acid Chloride.
Step-by-Step Protocol
-
Reaction: In a 2 mL vial, dissolve 5 mg of this compound in 0.5 mL dry DCM.
-
Addition: Add 10 µL Triethylamine (TEA) followed by 10 mg (R)-(-)-MTPA-Cl.
-
Incubation: Shake at room temperature for 30 minutes.
-
Quench: Add 0.5 mL saturated NaHCO₃ solution; vortex and discard aqueous layer.
-
Analysis: Inject the organic layer (diluted 1:10 in MeCN) onto a standard C18 HPLC column.
-
Gradient: 30% to 70% MeCN in Water (0.1% Formic Acid) over 15 mins.
-
Result: Two distinct peaks will appear.[1] The area ratio represents the ee.
-
Method C: 19F-NMR Spectroscopy (The Rapid Screen)
Context: If you have access to an NMR, this is the fastest method for crude reaction mixtures. It utilizes the fluorine atoms in the Mosher's amide (from Method B) or a Chiral Solvating Agent.
Protocol
-
Preparation: Prepare the MTPA-amide as described in Method B.
-
Solvent: Dissolve the crude residue in CDCl₃.
-
Acquisition: Run a ¹⁹F-NMR (no decoupling needed).
-
Data Analysis:
-
The -CF₃ group on the auxiliary is highly sensitive to the chiral environment.
-
You will observe two singlets (typically separated by 0.05 - 0.20 ppm).
-
Calculation:
-
Expert Insight: This method eliminates the need for column equilibration and is immune to UV extinction coefficient differences, as the fluorine signal intensity is purely stoichiometric.
Part 3: Comparative Data & Validation
Quantitative Comparison
| Parameter | Direct HPLC (Benzoylated) | Indirect HPLC (MTPA) | 19F-NMR (MTPA) |
| Limit of Detection (LOD) | 0.05% (Trace impurity) | 0.1% | ~1-2% |
| Resolution ( | Typically > 2.0 | Typically > 3.5 | N/A (Peak Split) |
| Linearity ( | > 0.999 | > 0.999 | > 0.98 |
| Run Time | 20 min | 15 min (+ 30 min prep) | 5 min (+ 30 min prep) |
Troubleshooting Guide
-
Problem: Peak Tailing in HPLC.
-
Problem: Single Peak in NMR.
References
-
Chiral Separation of Pyrrolidine Derivatives: Comparison of polysaccharide-based CSPs for pyrrolidine resolution.
-
Source: (Representative Link)
-
-
Mosher's Method Validation: Protocols for determining ee of secondary amines using MTPA-Cl.
-
Source:
-
-
Synthesis and Resolution: Specific synthesis routes for 3-substituted pyrrolidines.
-
Source:
-
-
Chiral HPLC Method Development: Guide on mobile phase additives for basic analytes.
-
Source:
-
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Structural Validation of 3-(2-Methoxyethyl)pyrrolidine: A Definitive Guide to X-ray Crystallography
Executive Summary: The Structural Challenge
3-(2-Methoxyethyl)pyrrolidine represents a classic challenge in small molecule characterization: it is a flexible, low-molecular-weight secondary amine that typically exists as an oil at room temperature.[1] While NMR (Nuclear Magnetic Resonance) is the standard for establishing connectivity in solution, it frequently fails to provide definitive evidence regarding:
-
Absolute Configuration: If synthesized as a chiral intermediate, NMR cannot distinguish enantiomers without chiral shift reagents.
-
Conformational Preference: The flexible methoxyethyl tail adopts rapid averaging in solution, obscuring the bioactive conformation.
-
Solid-State Packing: Critical for formulation and stability profiling in drug development.[1]
This guide outlines the Single Crystal X-ray Diffraction (SC-XRD) workflow to validate this molecule. We compare SC-XRD directly against NMR and Computational (DFT) methods, demonstrating why X-ray remains the "Gold Standard" for structural certainty.
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the performance of SC-XRD against standard alternatives for validating this compound.
Table 1: Structural Validation Performance Matrix
| Feature | SC-XRD (The Product) | Solution NMR (1H/13C) | Mass Spectrometry (HRMS) | DFT Calculation |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Connectivity & Chemical Environment | Molecular Formula & Fragmentation | Theoretical Energy Minima |
| Stereochemistry | Absolute (with heavy atom salt) | Relative (requires derivatization) | None | N/A |
| Conformation | Static (Bioactive-relevant solid state) | Dynamic/Averaged | None | Predicted (Gas/Solvent phase) |
| Sample State | Single Crystal (Solid) | Solution | Gas Phase (Ionized) | Virtual |
| Data Confidence | >99% (Direct Observation) | ~90% (Inferred) | ~95% (Formula Confirmation) | Hypothetical |
| Bottleneck | Crystallization (Salt Formation) | Solubility | Ionization | Computational Cost |
Scientist's Insight: Do not view these as mutually exclusive. Use HRMS and NMR for purity and identity, but rely on SC-XRD for the definitive "snapshot" of the molecule's geometry and stereochemistry.
Strategic Protocol: From Oil to Crystal
Since this compound is a liquid, direct crystallization is impossible.[1] You must engineer a crystalline lattice via salt formation. This section details the self-validating protocol for generating diffraction-quality crystals.
Phase A: Salt Selection Logic
The secondary amine nitrogen is the protonation site. We select counter-ions based on Hydrogen Bond Propensity to lock the flexible ether tail.
-
Hydrochloric Acid (HCl): Standard, but often yields hygroscopic salts for ethers.
-
Oxalic Acid: Excellent H-bond donor/acceptor; forms stable networks.[1]
-
Fumaric Acid: Good for larger lattices; less prone to disorder.
-
Picric Acid: (Historic) Excellent for crystallinity, but safety concerns limit use.
Recommendation: Start with Oxalate (1:1) or Hydrochloride .
Phase B: Crystallization Workflow (Vapor Diffusion)
This method is superior to evaporation for flexible oils as it controls supersaturation slowly.
-
Dissolution: Dissolve 20 mg of the amine salt in a "Good Solvent" (e.g., Methanol or Ethanol).
-
Precipitant: Place this inner vial into a larger jar containing a "Bad Solvent" (e.g., Diethyl Ether or Hexane).
-
Equilibration: Seal the outer jar. The volatile bad solvent diffuses into the good solvent, slowly lowering solubility and forcing nucleation.
Diagram 1: Crystallization Decision Tree[1]
Caption: Decision logic for converting the liquid amine into a crystalline salt suitable for X-ray diffraction.
Experimental Validation: The X-ray Workflow
Once a crystal is obtained (approx. 0.1 x 0.1 x 0.2 mm), the validation moves to the diffractometer.
Step-by-Step Methodology
-
Mounting: The crystal is mounted on a Kapton loop using perfluoropolyether oil.
-
Cooling: The sample is cooled to 100 K using a nitrogen stream.
-
Why? Cooling freezes the thermal vibration of the flexible methoxyethyl tail, improving resolution.
-
-
Data Collection:
-
Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).[1]
-
Strategy: Collect a full sphere of data (completeness >99%) to ensure accurate space group determination.
-
-
Structure Solution: Use Direct Methods (SHELXT) followed by Least-Squares Refinement (SHELXL).
Diagram 2: Diffraction & Refinement Pathway[1]
Caption: The transformation of raw diffraction data into a validated 3D structural model.
Interpreting the Data: What Defines "Success"?
When you receive the X-ray report, verify these metrics to ensure the structure is reliable.
Key Validation Metrics
| Metric | Acceptable Range | Significance for This Molecule |
| R-Factor (R1) | < 5.0% (0.[1]05) | Indicates how well the model fits the experimental data. High R1 (>10%) suggests poor crystal quality or disorder in the tail. |
| Goodness of Fit (GooF) | 0.9 - 1.2 | Measures weighting accuracy.[1] Deviations imply systematic errors. |
| Ellipsoids | 50% Probability | Look for "cigar shapes" in the methoxyethyl chain. Large ellipsoids indicate thermal motion/disorder. |
| Flack Parameter | ~0.0 (±0.[2]1) | Crucial for Chiral Forms. If validating a specific enantiomer, this proves absolute configuration. |
Expected Geometric Parameters (Reference Values)
Based on standard pyrrolidine geometry (CSD Statistics):
-
N1–C2 Bond: ~1.47 Å (Typical amine single bond)
-
C–O Bond (Ether): ~1.42 Å
-
Ring Puckering: Pyrrolidine rings typically adopt an envelope conformation. X-ray will define exactly which atom is the "flap."
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. (Essential for validating your .cif file). [Link]
-
Grover, G. et al. "Salt Selection for Pharmaceutical Compounds." Journal of Pharmaceutical Sciences. (General protocol for amine salt crystallization). [Link]
-
Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination."[1] Acta Crystallographica Section A. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
